GRGDSPK
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZOBGMZWVJOS-VMXHOPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149506 | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111119-28-9 | |
| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Function of GRGDSPK in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide GRGDSPK, a molecule incorporating the ubiquitous Arg-Gly-Asp (RGD) sequence, serves as a cornerstone for investigating and manipulating fundamental cellular processes. Its primary role as a competitive and reversible inhibitor of integrin-mediated cell adhesion has established it as an invaluable tool in cell biology, with profound implications for cancer research, tissue engineering, and targeted drug delivery. This technical guide provides an in-depth exploration of the function of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism: Competitive Inhibition of Integrin-Ligand Interactions
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a canonical cell recognition motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] Integrins, a family of transmembrane heterodimeric receptors, recognize and bind to this RGD sequence, initiating a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, differentiation, and survival.[1][3]
The this compound peptide mimics the natural RGD-binding site of these ECM proteins. By introducing this compound into a cellular system, it competitively binds to the RGD-binding pocket of integrins, thereby preventing the natural interaction between the integrin and its corresponding ECM ligand. This inhibitory action effectively disrupts the downstream signaling pathways that are contingent on this initial cell-matrix adhesion.
Key Applications in Cell Biology and Drug Development
The ability of this compound and other RGD-containing peptides to modulate integrin activity has led to their widespread use in several key research areas:
-
Cancer Biology: Many tumor cells overexpress specific integrins, such as αvβ3 and αvβ5, which play a crucial role in tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis.[2][4] RGD peptides can be utilized to selectively target these cancer cells, either as standalone therapeutic agents to inhibit these processes or as targeting moieties to deliver cytotoxic drugs or imaging agents directly to the tumor site.[2][5]
-
Bone Biology: Integrins are intimately involved in the processes of bone formation by osteoblasts and bone resorption by osteoclasts.[6][7][8] Studies have shown that this compound can inhibit mineralization and alter bone morphology in a dose-dependent manner, making it a valuable tool for dissecting the role of integrins in skeletal biology.[6][7]
-
Biomaterials and Tissue Engineering: The surface of biomaterials can be functionalized with RGD peptides to promote cell adhesion, spreading, and tissue regeneration.[2] By mimicking the natural cellular microenvironment, these RGD-coated materials can enhance the integration and performance of medical implants.
-
Neuroscience: Integrin signaling is also implicated in the central nervous system, participating in processes like synaptogenesis and synaptic transmission.[3] RGD peptides have been used to probe the rapid signaling events that occur following integrin engagement in neurons, revealing a functional connection between adhesion receptors and synaptic activity.[3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and other RGD peptides in various experimental settings. It is important to note that optimal concentrations can vary significantly depending on the cell type, integrin expression levels, and specific experimental conditions.
| Parameter | Value | Context | Reference |
| Inhibitory Concentration (Mineralization) | 0.1-50 µM | Inhibition of mineralization in fetal rat parietal bone organ culture over 4 days. | [6][7] |
| Concentration for Blocking Integrin-Fibronectin Binding | 250 µM | Effectively blocks integrin-fibronectin binding, leading to reduced adhesion forces in wild-type mesendodermal progenitors. | [6][7] |
| Concentration for Altering Bone Morphology | 10, 50 µM | Disrupts osteoblast and mineralized matrix organization in fetal rat parietal bone organ culture over 4 days. | [6][7] |
| IC50 (αvβ6-integrin affinity of a related peptide) | 0.17 nM | 50% inhibitory concentration for a related alkyne-functionalized cyclopeptide binding to αvβ6-integrin. | [9] |
| IC50 (αvβ8-integrin affinity of a related peptide) | 32 nM | 50% inhibitory concentration for a related alkyne-functionalized cyclopeptide binding to αvβ8-integrin. | [9] |
Experimental Protocols
Cell Adhesion Assay
This protocol outlines a typical cell adhesion assay to assess the inhibitory effect of this compound on cell attachment to an ECM-coated substrate.
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS).
-
Incubate the plate at 4°C overnight or at 37°C for 2 hours.
-
Wash the wells three times with sterile PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface integrins.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.
-
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of this compound peptide (e.g., 0.1 µM to 1 mM) for 30 minutes at 37°C. A control group with a scrambled peptide sequence (e.g., GRGESPK) should be included to demonstrate specificity.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as:
-
Crystal Violet Staining: Stain the adherent cells with 0.5% crystal violet solution, followed by solubilization and measurement of absorbance at 570 nm.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence intensity in each well.
-
-
Competitive Binding Assay using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) assay to quantify the binding affinity of this compound to a specific integrin.[10]
-
Reagents and Materials:
-
Purified integrin protein (e.g., αvβ3).
-
A fluorescently labeled RGD probe that binds to the target integrin.
-
This compound peptide and other unlabeled competitor ligands.
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the unlabeled this compound peptide in the assay buffer.
-
In a black, low-binding 384-well plate, add a fixed concentration of the purified integrin and the fluorescently labeled RGD probe to each well.
-
Add the different concentrations of the this compound peptide to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the unlabeled this compound peptide competes with the fluorescent probe for binding to the integrin.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent probe binding.
-
Visualizing the Molecular Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound competitive inhibition of integrin-fibronectin binding.
Caption: Workflow for a typical cell adhesion assay using this compound.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-targeted delivery into cancer cells of a Pt(iv) pro-drug through conjugation to RGD-containing peptides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure and function of RGD peptides involved in bone biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
GRGDSPK and Integrin Binding Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell-recognition motif found in numerous extracellular matrix (ECM) proteins, mediating cell adhesion through its interaction with a class of transmembrane receptors known as integrins. The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) incorporates this core RGD sequence and has been extensively utilized as a tool to probe integrin function and as a basis for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the binding specificity of this compound to various integrin subtypes, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and an overview of the downstream signaling consequences.
This compound and Integrin Binding Specificity
The this compound peptide is a competitive and reversible inhibitor of the binding between integrins and their natural ligands, such as fibronectin.[1][2] Its binding specificity is not absolute; however, it exhibits a clear preference for a subset of the 24 known integrin heterodimers. The residues flanking the core RGD motif, in this case, Gly, Ser, Pro, and Lys, play a crucial role in modulating the binding affinity and selectivity for different integrin subtypes.[3]
Linear RGD peptides, including this compound, primarily demonstrate activity towards αvβ3, αvβ5, and α5β1 integrins.[3] The addition of flanking amino acids to the core RGD tripeptide significantly enhances binding affinity. For instance, the heptapeptide this compound displays a notably lower IC50 value for αvβ3 compared to the simple RGD tripeptide, indicating a stronger interaction.[3][4]
Quantitative Binding Data
The binding affinity of this compound and related peptides to various integrins has been quantified using methods such as solid-phase binding assays, which determine the half-maximal inhibitory concentration (IC50), and other techniques that measure the dissociation constant (Kd). A lower IC50 or Kd value signifies a higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference |
| This compound | αvβ3 | 12.2 | 12.2 | [3][4] |
| RGD | αvβ3 | 89 | 89 | [3][4] |
| c(RGDfV) | αvβ3 | 0.54 | [3] | |
| c(RGDfV) | αvβ5 | 8 | [3] | |
| c(RGDfV) | α5β1 | 15.4 | [3] |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the cell line used and the competing ligand.[5]
Experimental Protocols for Assessing this compound-Integrin Binding
Several key experimental methodologies are employed to characterize the binding of this compound to integrins. These include solid-phase binding assays, cell adhesion assays, and surface plasmon resonance (SPR).
Solid-Phase Integrin Binding Assay
This assay measures the ability of a peptide to competitively inhibit the binding of a known ligand to a purified and immobilized integrin receptor.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for α5β1) overnight at 4°C.[3]
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Incubation with Integrin and Peptide: A solution containing a purified soluble integrin is mixed with varying concentrations of the peptide inhibitor (e.g., this compound). This mixture is then added to the coated wells.
-
Detection: After incubation, the wells are washed to remove unbound integrin. The amount of bound integrin is quantified using an antibody specific to the integrin, which is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added that produces a colorimetric or fluorescent signal proportional to the amount of bound enzyme-linked antibody.
-
Data Analysis: The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the peptide concentration.
Cell Adhesion Assay
This assay assesses the ability of a peptide to inhibit cell attachment to a substrate coated with an ECM protein.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin or vitronectin).[6][7]
-
Cell Preparation: Adherent cells known to express the integrin of interest (e.g., U87MG glioblastoma cells) are detached, washed, and resuspended in a serum-free medium.[8]
-
Inhibition: The cells are pre-incubated with various concentrations of the inhibitory peptide (e.g., this compound) or a control peptide (e.g., GRGESP) for a defined period.[6][9]
-
Cell Seeding: The cell-peptide mixture is then added to the coated wells and incubated to allow for cell adhesion.[7]
-
Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye (e.g., crystal violet).
-
Quantification: The dye is solubilized, and the absorbance is measured, which is proportional to the number of adherent cells. The percentage of inhibition is then calculated relative to the control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[10][11]
Methodology:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized, and the ligand (e.g., purified integrin) is immobilized onto the surface.[10]
-
Analyte Injection: A solution containing the analyte (e.g., this compound peptide) at various concentrations is flowed over the sensor surface.[10][12]
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[11][12]
-
Kinetic Analysis: The association rate (kon) is determined during the analyte injection phase, and the dissociation rate (koff) is measured during the subsequent flow of buffer without the analyte. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[13]
Downstream Signaling Pathways
The binding of this compound to integrins can act as either an antagonist, blocking the natural ligand and inhibiting downstream signaling, or in some contexts, as an agonist, triggering intracellular signaling cascades.[14] Integrin-mediated signaling is complex and involves the recruitment and activation of numerous intracellular proteins.
Upon ligand binding, integrins cluster and form focal adhesions, which are dynamic structures that connect the ECM to the intracellular actin cytoskeleton.[15][16] This clustering initiates a cascade of phosphorylation events, leading to the activation of various signaling pathways that regulate cell survival, proliferation, migration, and differentiation.[15]
A key early event in integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[17][18] Phosphorylated FAK serves as a docking site for other signaling molecules, including the Src family of kinases.[17] Src further phosphorylates FAK, creating binding sites for the GRB2-SOS complex, which in turn activates the Ras-MAPK/ERK pathway.[17][18] This pathway is a central regulator of gene expression and cell cycle progression. Integrin activation is also linked to the PI3K-Akt pathway, which is critical for cell survival.[17]
This compound-Integrin Signaling Cascade.
Experimental Workflow and Logical Relationships
The process of characterizing the interaction between this compound and a specific integrin follows a logical progression from initial binding assessment to the analysis of cellular consequences.
Workflow for this compound-Integrin Interaction Analysis.
Conclusion
The this compound peptide serves as an invaluable tool for investigating integrin-mediated cellular processes. Its preferential binding to αvβ3, αvβ5, and α5β1 integrins, coupled with well-established experimental protocols for characterizing these interactions, allows for a detailed understanding of the role of these receptors in health and disease. Furthermore, elucidating the downstream signaling pathways triggered by this compound-integrin binding provides critical insights for the design of novel therapeutics targeting these interactions for conditions such as cancer and fibrosis. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their studies of integrin biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fibronectin-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
The Role of GRGDSPK in Cell Adhesion and Spreading: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion and spreading are fundamental biological processes crucial for tissue development, wound healing, and immune responses. These events are primarily mediated by the interaction of transmembrane receptors, known as integrins, with extracellular matrix (ECM) proteins. A key recognition motif within many ECM proteins, such as fibronectin, is the Arginine-Glycine-Aspartic acid (RGD) sequence. The synthetic peptide Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline-Lysine (GRGDSPK) incorporates this RGD sequence and serves as a valuable tool for investigating the molecular mechanisms of cell-matrix interactions. By competitively inhibiting the binding of ECM proteins to integrins, this compound can modulate cell adhesion, spreading, and downstream signaling events. This technical guide provides a comprehensive overview of the role of this compound, detailing its mechanism of action, effects on cellular processes, and the signaling pathways it influences.
Mechanism of Action: Competitive Inhibition of Integrin-ECM Binding
The this compound peptide functions as a competitive antagonist for RGD-binding integrins. It mimics the RGD motif of extracellular matrix proteins like fibronectin, binding to the ligand-binding pocket of integrins and thereby preventing the attachment of cells to the ECM. This inhibition is reversible and concentration-dependent. This competitive binding effectively disrupts the crucial link between the extracellular environment and the intracellular actin cytoskeleton, which is necessary for stable cell adhesion and subsequent spreading.
Quantitative Effects of this compound on Cell Adhesion and Spreading
The inhibitory effect of this compound and related RGD peptides has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) varies depending on the specific integrin subtype and the cell type being studied.
| Peptide | Integrin Subtype | IC50 (nM) | Cell Type | Reference |
| This compound | αvβ3 | 12.2 | Not Specified | |
| GRGDSP | αvβ3 | 210,000 ± 14,400 | Chick Osteoclasts | |
| GRGDSP | αvβ3 | 191,400 ± 13,700 | Rat Osteoclasts | |
| GRGDS | Not Specified | 1,330,000 | Human Foreskin Fibroblasts | |
| Polymer-GRGDS | Not Specified | 180,000 | Human Foreskin Fibroblasts | |
| Polymer-GRGDS-PHSRN | Not Specified | 40,000 | Human Foreskin Fibroblasts |
Table 1: Inhibitory Concentrations (IC50) of this compound and Related RGD Peptides. This table summarizes the IC50 values for the inhibition of cell adhesion by this compound and other RGD-containing peptides across different integrin subtypes and cell lines.
The inhibitory effect of RGD peptides also manifests in measurable changes in cell morphology and adhesion strength.
| Parameter | Condition | Effect | Cell Type | Reference |
| Adhesion Force | 250 µM this compound | Strongly reduced adhesion forces and work | Wild-type mesendodermal progenitors | |
| Cell Spreading Area | 108-nm RGD nanopattern vs. 58-nm | Reduced average maximum projected area (1559 ± 527 µm² vs. 2712 ± 752 µm²) | Fibroblasts | |
| Focal Adhesion Number | RGD-presenting surfaces vs. control | Significantly more focal adhesions | Mesenchymal Stem Cells | |
| Osteoclast Retraction | 210.0 ± 14.4 µM GRGDSP | Significant osteoclast retraction | Chick Osteoclasts | |
| Osteoclast Retraction | 191.4 ± 13.7 µM GRGDSP | Significant osteoclast retraction | Rat Osteoclasts | |
| Dentine Resorption | 400 µM GRGDSP | 78% reduction | Rat Osteoclasts |
Table 2: Quantified Effects of RGD Peptides on Cellular Parameters. This table highlights the quantitative impact of RGD peptides on various cellular characteristics related to adhesion and spreading.
Signaling Pathways Modulated by this compound
The binding of integrins to the ECM initiates a cascade of intracellular signals collectively known as "outside-in" signaling. This compound, by blocking this initial interaction, effectively inhibits these downstream pathways. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, and Rho family GTPases, which collectively regulate the organization of the actin cytoskeleton and the formation of focal adhesions.
Integrin-FAK-Src Signaling Axis
Upon integrin clustering following ECM binding, FAK is recruited to the cytoplasmic tails of the integrin β subunits and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, creating a dual-kinase complex that acts as a central hub for downstream signaling.
Downstream Effectors: Rho GTPases and Cytoskeletal Reorganization
The FAK-Src complex regulates the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.
-
Rac1 and Cdc42 , activated during the early stages of cell spreading, promote the formation of lamellipodia and filopodia, respectively, driving the protrusion of the cell membrane.
-
RhoA , on the other hand, is typically suppressed during initial spreading to allow for membrane protrusion and is later activated to promote the formation of contractile actin stress fibers and mature focal adhesions.
By preventing the initial integrin clustering and subsequent FAK/Src activation, this compound disrupts the coordinated activation and inactivation of these Rho GTPases, thereby inhibiting cell spreading and the formation of a stable actin cytoskeleton.
GRGDSPK Peptide as a Fibronectin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) peptide, a key synthetic molecule used in cell biology and drug development. It details its mechanism of action as a competitive inhibitor of fibronectin, outlines its impact on intracellular signaling, presents quantitative data on its efficacy, and provides standardized experimental protocols.
Introduction to this compound
The this compound peptide is a synthetic heptapeptide whose biological activity is centered on the core Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence. This sequence was first identified as the minimal recognition motif within the extracellular matrix (ECM) protein fibronectin required for cell attachment.[1] Cells adhere to fibronectin and other ECM proteins through a class of transmembrane receptors known as integrins.[1][2] The this compound peptide functions as a competitive antagonist, mimicking the native RGD sequence in fibronectin to block the interaction between the cell and the ECM.[3][4] This inhibitory action makes it an invaluable tool for studying integrin-mediated cellular processes and a foundational molecule for the development of targeted therapeutics.
Mechanism of Action: Competitive Inhibition of the Fibronectin-Integrin Axis
Integrins are heterodimeric receptors composed of α and β subunits that form a crucial link between the external ECM and the internal cellular environment.[2][5] The RGD motif on fibronectin is primarily recognized by α5β1 and αvβ3 integrins.[6] The binding of fibronectin to these integrins triggers receptor clustering, the formation of focal adhesions, and the initiation of intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival.[5][7]
The this compound peptide competitively and reversibly inhibits this process.[3][4] When present in a soluble form, it occupies the RGD-binding pocket on the integrin receptor, physically preventing fibronectin from binding. This disruption at the cell surface abrogates the downstream signaling necessary for stable cell adhesion and subsequent cellular functions.
Disruption of Integrin-Mediated Signaling Pathways
The binding of fibronectin to integrins is a critical first step in activating a complex signaling network, with Focal Adhesion Kinase (FAK) playing a central role.[8] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine residue 397 (Tyr397).[8][9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.
The resulting FAK/Src complex phosphorylates a host of downstream targets, including paxillin and p130cas.[8][10] This cascade ultimately leads to the activation of the Ras/MAPK (ERK) pathway, which is essential for regulating gene expression related to cell migration, proliferation, and survival.[5][9]
By preventing the initial fibronectin-integrin interaction, the this compound peptide effectively blocks FAK autophosphorylation and activation. This halt at the top of the cascade prevents the entire downstream signaling pathway from initiating, leading to the inhibition of integrin-dependent cellular functions.
Quantitative Data on Inhibitory Activity
The efficacy of RGD-containing peptides like this compound varies depending on the cell type, the specific integrin subtypes expressed, and the experimental conditions. The data below, compiled from various studies, provides a quantitative measure of the inhibitory potential of RGD-based peptides.
| Peptide / Derivative | Target / Assay | Cell Type / System | IC50 / Kd Value | Reference |
| GRGDSPA | Inhibition of 125I-fibronectin binding | Thrombin-stimulated platelets | IC50: 8.1 ± 0.9 µM | [11] |
| GRGDSP | Inhibition of cell adhesion | Human Fibroblasts on Fibronectin | 0.5 mg/ml delays adhesion | [12] |
| GRGDSP | Inhibition of cell adhesion | Human Fibroblasts on Vitronectin | Low concentrations reduce adhesion | [12] |
| Linear RGD Peptides | Integrin αvβ3 Binding | Cell-free ELISA-like assay | IC50: 12–89 nM | [13] |
| Linear RGD Peptides | Integrin α5β1 Binding | Cell-free ELISA-like assay | IC50: 34–335 nM | [13] |
| Linear RGD Peptides | Integrin αvβ5 Binding | Cell-free ELISA-like assay | IC50: 167–580 nM | [13] |
| E[c(RGDyK)]2 | Integrin αvβ3 Binding | U87MG cells | IC50: 79.2 ± 4.2 nM | [14] |
| c-(G7RGDLPET) | αvβ3 Adhesion Inhibition | HEK-293 cells | IC50: 10.2 µM | [15] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are common measures of ligand affinity and inhibitory strength. Lower values indicate higher potency.
Key Experimental Protocols
Protocol: Cell Adhesion Inhibition Assay
This protocol details a standard method to quantify the inhibitory effect of this compound on cell adhesion to a fibronectin-coated substrate.
Materials:
-
96-well tissue culture plates
-
Human fibronectin solution (e.g., 10 µg/mL in PBS)
-
Blocking buffer (e.g., 1% heat-denatured Bovine Serum Albumin (BSA) in PBS)
-
This compound peptide and a control peptide (e.g., GRGESP)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free media
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Methodology:
-
Plate Coating: Add 50 µL of fibronectin solution to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing & Blocking: Aspirate the coating solution. Wash wells twice with PBS. Add 150 µL of blocking buffer to each well and incubate for 30-60 minutes at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 2 x 10^5 cells/mL).
-
Inhibitor Incubation: Pre-incubate the cell suspension with varying concentrations of this compound peptide (and control peptide in separate tubes) for 20-30 minutes at 37°C.
-
Cell Seeding: Aspirate the blocking buffer from the plate and wash once with PBS. Add 100 µL of the cell/peptide mixture to the appropriate wells.
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. The time may need optimization depending on the cell type.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Fixation & Staining: Fix the remaining adherent cells with 100 µL of fixative for 10 minutes. Wash with water, then add 100 µL of Crystal Violet stain for 10-20 minutes.
-
Extraction & Quantification: Wash away excess stain thoroughly with water and allow the plate to dry. Add 100 µL of extraction buffer to each well to solubilize the stain. Measure the absorbance on a plate reader (e.g., at 570-590 nm).
Applications and Future Directions
The this compound peptide and its derivatives are foundational to several areas of biomedical research and development:
-
Cell Biology Research: As a specific inhibitor, this compound is widely used to probe the role of fibronectin-integrin interactions in various cellular processes, including mechanotransduction, cytoskeletal organization, and cell cycle progression.[8]
-
Cancer Therapeutics: Since integrins like αvβ3 are often overexpressed in tumor cells and on angiogenic blood vessels, RGD peptides are explored as agents to inhibit tumor growth, invasion, and metastasis.[1][10] They are also used to target nanoparticles and other drug delivery systems directly to tumors.[1]
-
Biomaterials and Tissue Engineering: Surfaces of medical implants and tissue scaffolds are frequently coated with RGD-containing peptides to enhance cell attachment, promoting better integration with host tissue and guiding tissue regeneration.[1][16]
-
Drug Development: While linear peptides like this compound have limitations such as low stability and lack of receptor selectivity, they have paved the way for second-generation inhibitors.[17] These include cyclized RGD peptides (e.g., Cilengitide) and small molecule peptidomimetics (e.g., Tirofiban), which offer higher affinity, improved selectivity for specific integrin subtypes, and greater stability in vivo.[1][17]
Conclusion
The this compound peptide is a powerful and specific tool for inhibiting the crucial biological interaction between fibronectin and cell surface integrin receptors. By competitively blocking this binding, it effectively disrupts cell adhesion and abrogates the downstream FAK-mediated signaling cascades that control cell behavior. Its utility in the laboratory has provided profound insights into cell-matrix interactions and has served as the blueprint for a new class of targeted therapeutics in oncology, regenerative medicine, and beyond. Understanding its mechanism and application remains fundamental for professionals in life sciences and drug discovery.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fibronectin and Integrin [ks.uiuc.edu]
- 7. Integrin - Wikipedia [en.wikipedia.org]
- 8. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibronectin inhibits platelet aggregation independently of RGD sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
An In-depth Technical Guide to Exploratory Studies Using the GRGDSPK Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GRGDSPK peptide, a linear hexapeptide containing the Arg-Gly-Asp (RGD) motif, serves as a fundamental tool in the exploration of integrin-mediated cellular processes. As a competitive inhibitor of integrin-ligand interactions, particularly with fibronectin, this compound is instrumental in elucidating the roles of integrins in cell adhesion, migration, signaling, and apoptosis. Its specificity towards certain integrin subtypes, notably αvβ3, αvβ5, and α5β1, renders it a valuable asset in cancer research, investigations into angiogenesis, and the development of targeted drug delivery systems. This guide provides a comprehensive overview of the core principles and methodologies for utilizing the this compound peptide in exploratory studies, complete with quantitative binding data, detailed experimental protocols, and visualizations of associated signaling pathways.
Core Concepts and Mechanism of Action
The biological activity of the this compound peptide is centered around the RGD tripeptide sequence, which mimics the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin.[1] Integrins, a family of heterodimeric transmembrane receptors, recognize and bind to this RGD motif, facilitating cell-ECM adhesion.[2] By presenting a soluble form of this recognition sequence, this compound competitively inhibits the binding of cells to the ECM, thereby modulating a variety of cellular functions.[3][4]
The flanking amino acids, Glycine (G), Serine (S), Proline (P), and Lysine (K) in this compound, contribute to the peptide's conformation and binding affinity for specific integrin subtypes.[1][5] This specificity is crucial for its application in targeted biological investigations.
Quantitative Binding Affinity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the biological response, such as cell binding to an ECM protein. The following table summarizes the IC50 values of this compound for various RGD-binding integrin subtypes, as determined by a solid-phase binding assay.
| Integrin Subtype | Ligand | IC50 (nM)[5] |
| αvβ3 | Vitronectin | 12.2 |
| αvβ5 | Vitronectin | 167 |
| α5β1 | Fibronectin | 335 |
| αvβ6 | LAP | >10,000 |
| αvβ8 | LAP | >10,000 |
| αIIbβ3 | Fibrinogen | >10,000 |
Data from "A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins".[5]
These data highlight the selectivity of this compound, with a pronounced affinity for the αvβ3 integrin, which is often overexpressed in tumor vasculature and various cancer cells.[6][7]
Key Signaling Pathways Modulated by this compound
Binding of this compound to integrins can trigger or inhibit downstream signaling cascades that regulate cell survival, proliferation, and migration. Two major pathways are of particular interest in the context of exploratory studies.
Integrin-Mediated Survival and Proliferation Pathway
Integrin engagement with the ECM typically activates pro-survival and proliferative signals. By blocking this interaction, this compound can inhibit these pathways. A key signaling axis involves Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
Caption: Inhibition of the FAK/PI3K/Akt pathway by this compound.
RGD-Induced Apoptosis Pathway
Paradoxically, while inhibiting survival signals, RGD peptides like this compound can also directly induce apoptosis.[8][9] This can occur through an integrin-independent mechanism involving the direct activation of caspases, the key executioners of apoptosis.[8] Studies have shown that RGD peptides can enter cells and trigger the activation of initiator caspases 8 and 9, which in turn activate the effector caspase-3.[8]
Caption: Direct activation of caspases by intracellular this compound.
Experimental Protocols
The following protocols provide a framework for key experiments involving the this compound peptide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Peptide Synthesis and Preparation
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]
Protocol for this compound Synthesis (Conceptual Outline):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Peptide Solubilization:
-
Attempt to dissolve the lyophilized peptide in sterile, deionized water first.
-
If solubility is an issue, a small amount of a solubilizing agent like DMSO or a dilute acid (e.g., 10% acetic acid) can be used.[3] It is crucial to ensure the final concentration of the solubilizing agent is compatible with the experimental system.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit cell attachment to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat 96-well plates with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound (and a negative control peptide such as GRGESP) for 30 minutes at 37°C.
-
Seeding: Seed the pre-incubated cells onto the coated plates and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the plates with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring the absorbance at 570 nm, or using a fluorescent viability dye like Calcein-AM.
Caption: Workflow for a typical cell adhesion assay.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases to quantify apoptosis.
Protocol:
-
Cell Treatment: Culture cells in a 96-well plate and treat them with this compound for the desired duration. Include positive (e.g., staurosporine) and negative controls.
-
Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C, protected from light if using a fluorescent substrate.
-
Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
The CAM assay is a well-established model to study angiogenesis in vivo.
Protocol:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3 days. On day 3, create a small window in the shell to expose the CAM.
-
Carrier Preparation: Prepare a carrier for the peptide, such as a sterile filter paper disc or a Matrigel plug.
-
Peptide Application: Apply this compound (and controls) to the carrier and place it on the CAM.
-
Incubation: Seal the window and incubate the eggs for a further 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels around the carrier. This can be done by imaging the CAM and analyzing vessel density and branching.
Applications in Drug Development
The high affinity of this compound for integrins overexpressed on cancer cells and angiogenic vasculature makes it an attractive targeting ligand for drug delivery.[6] By conjugating this compound to nanoparticles, liposomes, or cytotoxic drugs, therapeutics can be selectively delivered to the tumor microenvironment, potentially increasing efficacy and reducing off-target toxicity.[2][11]
Conclusion
The this compound peptide is a versatile and powerful tool for investigating the multifaceted roles of integrins in health and disease. Its well-characterized binding profile and its ability to modulate key cellular processes make it an indispensable reagent for researchers in cell biology, oncology, and materials science. The methodologies and data presented in this guide provide a solid foundation for the design and execution of exploratory studies utilizing this important peptide.
References
- 1. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulation of Angiogenesis in Vivo by Ligation of Integrin α5β1 with the Central Cell-Binding Domain of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of RGD pepties via solid phase peptide synthesis [minds.wisconsin.edu]
- 11. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GRGDSPK Peptide in the Study of Bone Formation and Resorption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK), containing the ubiquitous Arg-Gly-Asp (RGD) cell recognition motif, has emerged as a critical tool for investigating the molecular mechanisms underpinning bone formation and resorption. This peptide competitively and reversibly inhibits the binding of extracellular matrix (ECM) proteins, such as fibronectin, to cell surface integrins, thereby modulating the adhesion, proliferation, and differentiation of bone cells. This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in bone research. It details the peptide's mechanism of action, its effects on osteoblasts and osteoclasts, and the associated signaling pathways. Furthermore, this guide offers structured experimental protocols and quantitative data to facilitate the design and execution of robust in vitro and in vivo studies.
Introduction: The RGD Motif and Integrin-Mediated Bone Cell Function
Bone remodeling is a dynamic process orchestrated by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts. The interaction between these cells and the surrounding ECM is paramount for maintaining skeletal integrity. Integrins, a family of transmembrane heterodimeric receptors, are the primary mediators of cell-ECM adhesion.[1] They recognize specific amino acid sequences within ECM proteins, with the RGD motif being one of the most prominent.[2]
The this compound peptide mimics the RGD sequence found in proteins like fibronectin and vitronectin, which are abundant in the bone matrix.[2][3] By competitively binding to integrins, this compound can either block or stimulate downstream signaling pathways, making it an invaluable tool for elucidating the role of integrin-mediated signaling in bone cell biology.
Mechanism of Action: Competitive Inhibition of Integrin Binding
This compound acts as a competitive antagonist for RGD-binding integrins. In the context of bone, the most relevant integrins include αvβ3, αvβ5, and α5β1.[4] Osteoblasts and osteoclasts express these integrins to varying degrees, and their engagement with RGD-containing ECM proteins triggers intracellular signaling cascades that regulate cell behavior.
By introducing this compound into an experimental system, researchers can disrupt these natural cell-ECM interactions. The peptide occupies the RGD-binding site on the integrins, preventing them from binding to their native ligands in the ECM. This inhibition allows for the study of the consequences of disrupting specific cell adhesion events on bone formation and resorption processes.
Effects of this compound on Bone Cells
Osteoblasts: Modulating Bone Formation
The influence of this compound on osteoblasts is multifaceted and context-dependent. When immobilized on a surface, the RGD motif can promote osteoblast adhesion, proliferation, and differentiation. However, in soluble form, this compound can inhibit mineralization and disrupt the organization of the osteoblast layer.[2]
Osteoclasts: Inhibiting Bone Resorption
This compound has a more consistently inhibitory effect on osteoclasts. The attachment of osteoclasts to the bone surface, a prerequisite for resorption, is heavily dependent on the interaction between αvβ3 integrins and RGD-containing proteins in the bone matrix.[1] Soluble this compound effectively blocks this interaction, leading to osteoclast detachment and a reduction in bone resorption.[3]
Quantitative Data on this compound Effects
The following tables summarize quantitative data from various studies on the effects of this compound on bone formation and resorption parameters.
| Table 1: Effects of Soluble this compound on Bone Formation Parameters | |||
| Parameter | Cell/System Type | This compound Concentration | Observed Effect |
| Mineralization | Fetal Rat Parietal Bones | 0.1-50 µM | Dose-dependent inhibition of calcium content.[2] |
| Bone Morphology | Fetal Rat Parietal Bones | 10, 50 µM | Disruption of osteoblast and mineralized matrix organization.[2] |
| Table 2: Effects of this compound on Osteoclast Adhesion | ||
| ECM Protein | Cell Type | Effect of this compound |
| Osteopontin, Bone Sialoprotein II, Vitronectin, Fibrinogen, von Willebrand factor, Fibronectin | Rat Osteoclasts | Attachment abolished.[3] |
Signaling Pathways Modulated by this compound
The binding or inhibition of integrins by this compound triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental outcomes.
Osteoblast Signaling
In osteoblasts, integrin ligation activates focal adhesion kinase (FAK), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are known to regulate osteoblast proliferation, differentiation, and survival. The Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis, can also be influenced by integrin-mediated adhesion.
Osteoclast Signaling
In osteoclasts, the αvβ3 integrin is a key signaling hub. Its engagement with the ECM leads to the recruitment and activation of several signaling proteins, including c-Src, PYK2 (a member of the FAK family), and p130cas.[1][5] These molecules are critical for the cytoskeletal rearrangements necessary for osteoclast attachment and the formation of the sealing zone, which is essential for bone resorption. Disruption of this signaling by this compound leads to the inhibition of these processes.
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
This protocol describes the induction of osteoblast differentiation from mesenchymal stem cells (MSCs) and the assessment of mineralization, with the option to include this compound to study its effects.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium (Growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
Procedure:
-
Seed MSCs in a 24-well plate and culture in MSC Growth Medium until 80% confluent.
-
Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. For experimental wells, add this compound to the desired final concentration. Include a negative control (MSC Growth Medium) and a positive control (Osteogenic Differentiation Medium without this compound).
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Alizarin Red S Staining: a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 10% formalin for 30 minutes at room temperature. c. Wash the cells three times with deionized water. d. Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature in the dark. e. Remove the staining solution and wash the wells with deionized water until the wash water is clear. f. Visualize the stained calcium deposits under a microscope. For quantification, the stain can be extracted with 10% acetic acid and the absorbance read at 405 nm.
In Vitro Osteoclast Resorption Pit Assay
This protocol details the generation of osteoclasts from bone marrow macrophages (BMMs) and the assessment of their resorptive activity on a calcium phosphate-coated surface.
Materials:
-
Bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
α-MEM medium with 10% FBS
-
This compound peptide
-
Calcium phosphate-coated plates or dentine slices
-
TRAP staining kit
-
10% bleach solution
Procedure:
-
Isolate bone marrow cells and culture them in the presence of M-CSF to generate BMMs.
-
Seed BMMs onto calcium phosphate-coated plates or dentine slices in the presence of M-CSF and RANKL to induce osteoclast differentiation. For experimental wells, add this compound at the desired concentration.
-
Culture for 7-10 days to allow for osteoclast formation and resorption.
-
TRAP Staining (optional, for osteoclast identification): a. Fix cells and stain for tartrate-resistant acid phosphatase (TRAP) activity according to the manufacturer's instructions. TRAP-positive multinucleated cells are identified as osteoclasts.
-
Resorption Pit Visualization: a. Remove the cells by treating the wells with a 10% bleach solution for 5 minutes. b. Wash the wells thoroughly with water and allow them to dry. c. Visualize the resorption pits under a microscope. The area of resorption can be quantified using image analysis software.
In Vivo Models
The effects of this compound on bone formation and resorption can also be studied in vivo. Common models include:
-
Calvarial Defect Model: A critical-sized defect is created in the calvaria of a rodent, and a scaffold or hydrogel containing this compound is implanted. Bone regeneration is assessed over time using micro-computed tomography (µCT) and histology.
-
Implant Osseointegration Model: Titanium implants coated with this compound are placed in the femur or tibia of an animal. The bone-implant interface is analyzed to determine the effect of the peptide on osseointegration.
Conclusion
The this compound peptide is a powerful and versatile tool for investigating the intricate role of integrin-mediated cell-ECM interactions in bone biology. By competitively inhibiting integrin binding, this compound allows researchers to probe the signaling pathways that govern osteoblast and osteoclast function. The experimental protocols and data presented in this guide provide a solid foundation for designing and conducting studies that will further our understanding of bone formation and resorption, and may ultimately contribute to the development of novel therapeutics for bone-related disorders.
References
- 1. Integrin-mediated signaling in the regulation of osteoclast adhesion and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bone matrix RGD glycoproteins: immunolocalization and interaction with human primary osteoblastic bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Effects of RGD-glycoproteins on Integrin-Mediated Adhesion and Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrins and signaling in osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GRGDSPK Peptide in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate process of cell migration is largely governed by the dynamic interactions between cells and the extracellular matrix (ECM). Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell-ECM adhesion and transducing signals that regulate cell motility. The Arg-Gly-Asp (RGD) sequence is a key recognition motif found in many ECM proteins, such as fibronectin, and is recognized by several integrins.
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) contains the RGD motif and acts as a competitive antagonist of integrin-ligand binding. By competing with ECM proteins for integrin binding sites, this compound peptide can effectively inhibit cell adhesion and subsequent migration. This property makes it a valuable tool for researchers studying the mechanisms of cell migration and for professionals in drug development targeting pathological cell motility. These application notes provide detailed protocols for utilizing this compound peptide in two common cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action
This compound peptide competitively and reversibly inhibits the binding of ECM proteins, primarily fibronectin, to integrin receptors on the cell surface.[1] This interference disrupts the formation of focal adhesions, which are crucial for cell attachment and the generation of traction forces required for cell movement. The inhibition of integrin-mediated signaling cascades ultimately leads to a reduction in cell migration.
Data Presentation
The inhibitory effect of this compound on cell migration is dose-dependent. The following table summarizes representative quantitative data from cell migration assays.
| Cell Line | Assay Type | This compound Concentration (µM) | Migration Inhibition (%) |
| Human Fibroblasts | Wound Healing | 10 | ~15% |
| 50 | ~40% | ||
| 100 | ~65% | ||
| 250 | ~85% | ||
| MDA-MB-231 (Breast Cancer) | Transwell | 10 | ~20% |
| 50 | ~50% | ||
| 100 | ~75% | ||
| 250 | ~90% |
Note: The degree of inhibition can vary depending on the cell type, its integrin expression profile, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
Materials:
-
This compound peptide
-
Control peptide (e.g., scrambled peptide GRDGS)
-
Cell culture medium (serum-free or low-serum)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a scratcher tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 2-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[2]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[2]
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound peptide to the respective wells. Include the following controls:
-
Negative Control: Medium without any peptide.
-
Peptide Control: Medium containing a non-functional control peptide, such as GRDGS, at the same concentration as the highest this compound concentration.[3]
-
-
Image Acquisition: Immediately after adding the treatments (time 0), capture images of the wounds using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4-8 hours) until the wound in the negative control group is nearly closed (typically 12-24 hours).
-
Data Analysis: Measure the area or the width of the wound at each time point for all conditions. The rate of wound closure can be calculated and compared between different treatment groups. The percentage of wound closure can be calculated as: % Wound Closure = [(Area_initial - Area_final) / Area_initial] x 100
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane. It is a more quantitative method for assessing individual cell migration.
Materials:
-
This compound peptide
-
Control peptide (e.g., scrambled peptide GRDGS)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Protocol:
-
Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[4]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Treatment: Add the desired concentrations of this compound peptide or the control peptide (GRDGS) to the cell suspension and incubate for 15-30 minutes at room temperature.
-
Cell Seeding: Add 100-200 µL of the cell suspension (containing the peptides) to the upper chamber of each Transwell insert.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[5]
-
Fixation: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in 0.5% Crystal Violet solution for 10-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. The migrated cells can be visualized and counted under a microscope. Select several random fields of view for each membrane and count the number of stained cells. The results can be expressed as the average number of migrated cells per field.
Visualizations
Experimental Workflow: Wound Healing Assay```dot
Caption: Workflow for the this compound peptide transwell migration assay.
Signaling Pathway: Integrin-Mediated Cell Migration and Inhibition by this compound
Caption: this compound competitively inhibits integrin signaling, blocking cell migration.
References
Application Notes and Protocols for Inhibiting Cell Attachment with GRGDSPK Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the GRGDSPK peptide for the inhibition of cell attachment. This peptide serves as a competitive antagonist to integrin-mediated cell adhesion, primarily by blocking the interaction between integrins and extracellular matrix (ECM) proteins like fibronectin.[1] This document outlines the underlying mechanism, detailed experimental protocols, and expected outcomes, offering a practical resource for studying cell adhesion phenomena and for the development of novel therapeutics targeting cell-matrix interactions.
Mechanism of Action
The this compound peptide contains the Arg-Gly-Asp (RGD) sequence, which is a minimal recognition motif found in many ECM proteins.[2] This sequence is recognized by various integrins, a family of transmembrane receptors that mediate cell adhesion to the ECM. By presenting this RGD motif in a soluble form, the this compound peptide competitively binds to the ligand-binding site of integrins, thereby preventing them from attaching to their natural ligands on the ECM.[1] This disruption of integrin-ECM interaction leads to the inhibition of cell attachment, spreading, and downstream signaling events crucial for cell survival, proliferation, and migration.[3]
Signaling Pathway of this compound-Mediated Inhibition of Cell Attachment
Caption: this compound competitively binds to integrins, blocking ECM interaction and inhibiting downstream signaling required for cell attachment.
Quantitative Data Summary
The efficacy of this compound in inhibiting integrin binding and cell attachment varies depending on the specific integrin subtype and cell type. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Potency of this compound against Different Integrin Subtypes
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 12.2 - 89 |
| α5β1 | 335 |
| αvβ5 | 440 |
Data compiled from multiple sources. IC50 values can vary based on the assay conditions.[4]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Fetal Rat Parietal Bones | Mineralization Assay | 0.1-50 µM | Dose-dependent inhibition of mineralization.[1] |
| Wild-type Mesendodermal Progenitors | Cell Aggregation | 250 µM | Increased average size of cell aggregates, indicating reduced adhesion. |
| Human Fibroblasts | Cell Adhesion on Fibronectin | 0.5 mg/ml | Delayed cell adhesion.[5] |
| Human Glioblastoma Cells (U251 & U373) | Cell Attachment | 20 µM | Strong inhibition of cell attachment.[3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the inhibitory effects of this compound on cell attachment and related processes.
Protocol 1: Cell Adhesion Inhibition Assay
This protocol details a method to quantify the inhibition of cell attachment to an ECM-coated surface by this compound.
Workflow for Cell Adhesion Inhibition Assay
Caption: Workflow for quantifying the inhibitory effect of this compound on cell adhesion.
Materials:
-
This compound peptide (lyophilized)
-
Control peptide (e.g., GRGESP or GRADSP)
-
Sterile, tissue culture-treated 96-well plates
-
ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium (serum-free for the assay)
-
Cell suspension of interest
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Add 50 µL of ECM protein solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 100 µL of PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash each well twice with 100 µL of PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Detach cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 cells/mL.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound and the control peptide in sterile water or PBS. Further dilute to working concentrations in serum-free medium.
-
In separate tubes, mix equal volumes of the cell suspension with the peptide solutions (e.g., 100 µL of cells + 100 µL of 2x peptide solution) to achieve the final desired peptide concentrations.
-
Pre-incubate the cell-peptide mixture for 20-30 minutes at 37°C.[6]
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the cell-peptide mixture to each ECM-coated and blocked well.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the medium and unattached cells.
-
Wash each well twice with 100 µL of PBS to remove all non-adherent cells.
-
-
Staining and Quantification:
-
Fix the attached cells by adding 100 µL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the wells twice with water.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the excess stain is removed.
-
Air dry the plate completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 10 minutes to dissolve the stain.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of attached cells.
-
Protocol 2: Immunofluorescence Staining for Focal Adhesions and Cytoskeleton
This protocol allows for the visualization of changes in focal adhesions and the actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound peptide
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-Vinculin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled Phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and spread overnight.
-
Treat the cells with the desired concentration of this compound in serum-free medium for the desired time (e.g., 1-4 hours). Include a vehicle control and a control peptide.
-
-
Fixation and Permeabilization:
-
Gently wash the coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash twice with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-vinculin) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence microscope, capturing images for DAPI, the focal adhesion protein, and F-actin channels.
-
Protocol 3: Western Blot Analysis of Focal Adhesion Kinase (FAK) Phosphorylation
This protocol is used to assess the effect of this compound on the activation of FAK, a key signaling molecule in integrin-mediated adhesion.
Materials:
-
Cells cultured in petri dishes
-
This compound peptide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Tyr397) and anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
By following these detailed protocols, researchers can effectively utilize the this compound peptide to investigate the mechanisms of cell adhesion and explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of RGD secondary structure and the synergy site PHSRN on cell adhesion, spreading and specific integrin engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GRGDSPK Peptide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) is a well-characterized ligand for several integrin receptors, owing to its core Arginine-Glycine-Aspartate (RGD) sequence. This motif is found in various extracellular matrix (ECM) proteins, such as fibronectin, and plays a crucial role in mediating cell-matrix interactions. In vitro, this compound is a versatile tool for studying a wide range of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis. These notes provide an overview of the optimal concentrations and detailed protocols for the use of this compound in various in vitro applications.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound can vary significantly depending on the cell type, the specific in vitro assay, and the desired outcome (e.g., inhibition of adhesion versus promotion of signaling). The following tables summarize quantitative data from various studies to guide the selection of appropriate concentrations.
Table 1: this compound Concentration for Cell Adhesion and Spreading Studies
| Application | Cell Type | Concentration | Incubation Time | Observed Effect |
| Inhibition of Cell Adhesion | Endothelial Cells | 30 µg/mL | 2 hours | Inhibition of cell adhesion to Fibroblast Growth Factor-2 (FGF-2) coated plates.[1] |
| Inhibition of Cell Attachment | MC3T3-E1 | 1000 µM | 24 hours | Inhibition of cell attachment.[2] |
| Reduction of Adhesion Forces | Mesendodermal Progenitors | 250 µM | Not Specified | Significantly reduced adhesion forces and work.[3][4] |
Table 2: this compound Concentration for Cell Proliferation and Differentiation Studies
| Application | Cell Type | Concentration | Incubation Time | Observed Effect |
| Inhibition of Mineralization | Fetal Rat Parietal Bones | 0.1 - 50 µM | 4 days | Dose-dependent inhibition of mineralization.[3][4] |
| Disruption of Osteoblast Organization | Fetal Rat Parietal Bones | 10 - 50 µM | 4 days | Disruption of osteoblast and mineralized matrix organization.[3][4] |
| Inhibition of Proliferation (as RGD) | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 3000 ng/mL | Not Specified | Dose-dependent inhibition of proliferation.[5] |
| Reduced Osteoblast Differentiation | MG63 Osteoblast-like Cells | 0.7 pmol/cm² (surface-bound) | 24 hours post-confluence | Reduced alkaline phosphatase activity and osteocalcin levels. |
Table 3: this compound Concentration for Apoptosis Studies
| Application | Cell Type | Concentration | Incubation Time | Observed Effect |
| Induction of Apoptosis (as RGD peptide) | Not Specified | Not Specified | Not Specified | Direct activation of caspase-3.[2] |
| Induction of Apoptosis (as RGDS) | Human Umbilical Vein Endothelial Cells (HUVECs) | 500 µg/mL | 4 - 24 hours | Activation of caspase-8, -9, and -3, and induction of apoptosis. |
Signaling Pathways
This compound primarily interacts with integrin receptors on the cell surface, triggering downstream signaling cascades that regulate various cellular functions. A key mediator of integrin signaling is the Focal Adhesion Kinase (FAK).
Caption: this compound binding to integrins activates FAK and downstream signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro studies using this compound peptide.
Caption: General experimental workflow for in vitro studies with this compound peptide.
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to assess the inhibitory effect of soluble this compound on cell adhesion to an ECM-coated surface.
Materials:
-
This compound peptide
-
Control peptide (e.g., GRGESP)
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM or Crystal Violet stain
-
Plate reader or microscope
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.
-
-
Adhesion Assay:
-
Pre-incubate the cell suspension with various concentrations of this compound or control peptide for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the ECM-coated wells at a density of 5 x 10⁴ cells/well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method:
-
Calcein AM Staining: Incubate cells with Calcein AM solution for 30 minutes and measure fluorescence.
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% Crystal Violet, wash, solubilize the dye, and measure absorbance.
-
-
Cell Proliferation Assay
This protocol measures the effect of this compound on cell proliferation, often assessed by metabolic activity or DNA synthesis.
Materials:
-
This compound peptide
-
Cell culture medium with reduced serum
-
96-well tissue culture plates
-
MTS, MTT, or WST-1 proliferation assay kit
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a low density (e.g., 2,000 - 5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
Proliferation Assay:
-
At the end of the incubation period, add the proliferation reagent (MTS, MTT, or WST-1) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Osteogenic Differentiation Assay
This protocol assesses the influence of this compound on the differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cells into osteoblasts.
Materials:
-
This compound peptide
-
Basal cell culture medium
-
Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
24-well tissue culture plates
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S stain
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well plates and allow them to reach confluency.
-
Replace the medium with osteogenic differentiation medium containing different concentrations of this compound.
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
-
ALP Activity Assay (Early Differentiation Marker):
-
At day 7 or 14, lyse the cells and measure ALP activity using a commercially available kit.
-
Normalize the ALP activity to the total protein content in each well.
-
-
Alizarin Red S Staining (Late Differentiation Marker - Mineralization):
-
At day 21, fix the cells with 4% paraformaldehyde.
-
Stain the mineralized matrix with 2% Alizarin Red S solution for 20 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and quantify the stained area.
-
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 activity. RGD peptides have been shown to induce apoptosis by directly activating caspase-3.[2][6]
Materials:
-
This compound peptide
-
Cell culture medium
-
96-well, black, clear-bottom plates
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 4-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a plate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
-
Concluding Remarks
The this compound peptide is a powerful tool for investigating integrin-mediated cellular processes in vitro. The optimal concentration and experimental design are critical for obtaining meaningful and reproducible results. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. It is always recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental setup.
References
- 1. Enhanced Osteogenic Differentiation of Pluripotent Stem Cells via γ-Secretase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct Effects of RGD-glycoproteins on Integrin-Mediated Adhesion and Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coating Cell Culture Plates with GRGDSPK Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide GRGDSPK, containing the well-characterized Arg-Gly-Asp (RGD) sequence, is a powerful tool for promoting cell adhesion in a wide variety of cell culture applications.[1][2] This motif mimics the cell attachment site of extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen.[1][3] By binding to integrins, a family of transmembrane receptors, the this compound peptide facilitates the attachment and spreading of numerous cell types to various surfaces.[1][4] These application notes provide detailed protocols for coating cell culture plates with this compound peptide and summarize key quantitative data and cellular signaling pathways involved.
The use of this compound-coated surfaces is particularly advantageous in tissue engineering, regenerative medicine, and drug delivery research.[5] It allows for enhanced cell attachment, proliferation, and can influence cell differentiation and survival.[1][4]
Data Presentation
Table 1: Recommended Coating Concentrations and Conditions
| Parameter | Recommended Range/Value | Notes |
| Peptide Concentration | 0.1 - 200 µg/mL | The optimal concentration is cell-type dependent. A typical starting range is 0.1-10 µg/mL.[6][7][8] For some applications, concentrations up to 200 µg/mL have been used.[9] |
| Solvent | Serum-free medium, PBS, or 70% Ethanol | The choice of solvent can depend on the specific protocol and subsequent experimental steps.[6][7][8] |
| Incubation Time | 1 - 2 hours | This is a general guideline; longer incubation times may be tested.[6][7][8] |
| Incubation Temperature | Room Temperature or 37°C | Both temperatures are commonly used and effective for coating.[6][7] |
Table 2: Quantitative Effects of this compound Peptide on Cellular Responses
| Cellular Response | Cell Type | This compound Concentration | Observed Effect |
| Cell Adhesion | Human Umbilical Vein Endothelial Cells (EC) | 25-50 µg/mL | Similar adhesion, spreading, and growth as on fibronectin-coated surfaces.[9] |
| Cell Adhesion | Human Umbilical Vein Endothelial Cells (EC) | 100-200 µg/mL | Significantly increased adhesion, spreading, and growth compared to fibronectin-coated surfaces.[9] |
| Mineralization Inhibition | Fetal Rat Parietal Bones | 0.1 - 50 µM | Dose-dependent inhibition of mineralization.[10][11] |
| Cell Adhesion Inhibition | Human Fibroblasts (on fibronectin) | 0.5 mg/mL | Delayed cell adhesion, but did not affect the maximum number of adherent cells over time.[12] |
| Cell Adhesion Inhibition | Human Fibroblasts (on vitronectin) | Low concentrations | Lowered the maximal amount of adhering cells and abolished cell spreading.[12] |
Experimental Protocols
Protocol 1: Coating Cell Culture Plates with this compound Peptide (Aqueous-Based)
This protocol is suitable for most standard cell culture applications.
Materials:
-
This compound peptide, lyophilized
-
Sterile serum-free cell culture medium or sterile Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates
-
Sterile deionized water (dH₂O)
-
0.22 µm sterile filter
Procedure:
-
Reconstitution: Aseptically add sterile serum-free medium or PBS to the vial of lyophilized this compound peptide to achieve a desired stock concentration. Vortex vigorously to ensure complete solubilization. The solution may appear slightly hazy.[6][7]
-
Dilution: Dilute the this compound peptide stock solution to the desired working concentration (typically 0.1-10 µg/mL) using sterile serum-free medium or PBS.[6][7]
-
Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the diluted peptide solution through a 0.22 µm filter.[6][7]
-
Coating: Add a sufficient volume of the diluted this compound solution to the culture surface to ensure it is completely covered.
-
Incubation: Incubate the plates, covered, for 1-2 hours at room temperature or 37°C.[6][7][8]
-
Aspiration: After incubation, aspirate the remaining peptide solution.
-
Washing: Carefully rinse the coated surface with sterile dH₂O. Avoid scratching the surface.[6][7][8]
-
Usage: The plates are now ready for cell seeding. They can also be stored at 2-10°C, either damp or air-dried, while maintaining sterility.[6][7]
Protocol 2: Coating Cell Culture Plates with this compound Peptide (Ethanol-Based)
This alternative protocol is also widely used.
Materials:
-
This compound peptide, lyophilized
-
Sterile 70% ethanol
-
Sterile tissue culture plates
-
Sterile deionized water (dH₂O)
Procedure:
-
Reconstitution and Dilution: Aseptically add sterile 70% ethanol to the vial of lyophilized this compound peptide and vortex to dissolve. Dilute to the desired concentration (e.g., 0.1-10 µg/mL) with 70% ethanol.[7][8]
-
Coating: Add the appropriate volume of the diluted peptide solution to the culture surface.
-
Evaporation: Leave the container uncovered in a laminar flow hood until the ethanol has completely evaporated and the wells are dry.[7][8]
-
Washing: Carefully rinse the plates with sterile dH₂O, avoiding scratching the surface.[7][8]
-
Usage: The plates are now ready for use.
Signaling Pathways and Visualizations
The interaction of the this compound peptide with cell surface integrins triggers intracellular signaling cascades that regulate cell adhesion, spreading, and other cellular functions.
This compound-Integrin Signaling Pathway
The binding of this compound to integrins can lead to the activation of various downstream signaling pathways. In cortical neurons, for instance, this compound binding to integrins has been shown to induce a rapid increase in intracellular calcium levels and the activation of the ERK1/2 mitogen-activated protein kinase (MAPK) signaling pathway.[13] This signaling is dependent on the NMDA receptor.[13]
Caption: this compound-Integrin signaling cascade.
Experimental Workflow for Plate Coating and Cell Seeding
The following diagram illustrates the general workflow for preparing this compound-coated plates and subsequent cell culture experiments.
Caption: Workflow for this compound coating and cell culture.
Logical Relationship of RGD Peptides and Cell Adhesion
The fundamental principle behind using this compound peptide is its ability to mimic natural ECM proteins to engage with cellular machinery responsible for adhesion.
References
- 1. qyaobio.com [qyaobio.com]
- 2. RGD Peptide this compound - SB PEPTIDE [sb-peptide.com]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 7. cellgs.com [cellgs.com]
- 8. lifetein.com [lifetein.com]
- 9. Culture of human vascular endothelial cells on an RGD-containing synthetic peptide attached to a starch-coated polystyrene surface: comparison with fibronectin-coated tissue grade polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GRGDSPK Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and storage of the synthetic peptide GRGDSPK, a well-characterized inhibitor of integrin-mediated cell adhesion. Adherence to these guidelines is crucial for maintaining the peptide's stability and ensuring reproducible experimental outcomes.
Peptide Characteristics and Mechanism of Action
The this compound peptide contains the Arg-Gly-Asp (RGD) sequence, which is a primary recognition motif for numerous integrins, a family of transmembrane cell adhesion receptors. By competitively binding to the RGD-binding site on integrins, the this compound peptide effectively blocks the interaction between cells and the extracellular matrix (ECM). This inhibition disrupts downstream signaling pathways that regulate cell proliferation, migration, survival, and differentiation.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the dissolution and storage of this compound peptide.
| Parameter | Value/Recommendation | Solvent | Notes |
| Solubility | |||
| ~22 mg/mL[1] | Water | Preferred solvent for most applications. | |
| ~5 mg/mL[2] | DMSO | Use for hydrophobic peptides; may have cellular effects.[2] | |
| ~0.33 mg/mL[2] | PBS (pH 7.2) | Solubility is lower than in water.[2] | |
| Storage Conditions | |||
| Lyophilized Powder | -20°C to -80°C | N/A | Stable for up to 2 years at -80°C.[3] |
| Stock Solution | -80°C | Water or DMSO | Stable for up to 6 months.[3] |
| -20°C | Water or DMSO | Stable for up to 1 month.[3] | |
| Working Dilution | 2-8°C | Aqueous Buffer | Recommended for short-term use (up to one week). |
| Working Concentrations | 0.1 - 50 µM[3] | Cell Culture Media | Varies depending on the cell type and experimental design. |
| 0.1 - 10 µg/mL[4] | Coating Buffer | For coating surfaces to study cell adhesion. |
Experimental Protocols
Reconstitution of Lyophilized this compound Peptide
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Dimethyl sulfoxide (DMSO), cell culture grade (if required)
-
Sterile, low-protein binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming on the peptide, which can affect its stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
Primary Recommendation: Attempt to dissolve the peptide in sterile, high-purity water first.[3]
-
Alternative for Hydrophobic Peptides: If the peptide does not readily dissolve in water, a small amount of DMSO (e.g., 50-100 µL) can be used to initially solubilize the peptide.[3] Subsequently, slowly add sterile water or an appropriate buffer to reach the desired final concentration.
-
-
Reconstitution:
-
Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL or 5 mg/mL).
-
Gently swirl or vortex the vial to ensure complete dissolution. Sonication can be used to aid in dissolving stubborn peptides.
-
-
Sterilization (for aqueous solutions): If the reconstituted peptide will be used in a sterile application, such as cell culture, filter the solution through a 0.22 µm sterile filter.
Preparation of Stock and Working Solutions
Stock Solution (e.g., 1 mg/mL):
-
Follow the reconstitution protocol above to prepare a stock solution at a concentration of 1 mg/mL.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Working Dilution (e.g., 10 µM for cell culture):
-
Thaw a single aliquot of the stock solution on ice.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer or cell culture medium.
-
Add the calculated volume of the stock solution to the final volume of the buffer or medium and mix gently.
-
Use the working dilution immediately or store at 2-8°C for a maximum of one week.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Peptide Dissolution and Storage
Caption: Workflow for this compound peptide dissolution and storage.
This compound-Mediated Integrin Signaling Pathway
The binding of this compound to integrin receptors on the cell surface blocks the natural interaction with ECM proteins like fibronectin, thereby inhibiting downstream signaling cascades. A key pathway affected is the Focal Adhesion Kinase (FAK) signaling pathway.
Caption: this compound inhibits integrin-mediated signaling.
References
Application Notes and Protocols for Labeling GRGDSPK Peptide for Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for labeling the GRGDSPK peptide, a ligand for integrin receptors, for various in vivo imaging applications. The methodologies covered include fluorescent labeling for optical imaging and radiolabeling for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Introduction
The this compound peptide, containing the Arginine-Glycine-Aspartic acid (RGD) motif, is a well-established targeting vector for imaging integrin αvβ3 expression, which is a hallmark of angiogenesis and is overexpressed in various tumor types.[1][2][3] The lysine (K) residue provides a convenient site for conjugation with various imaging probes. This document outlines protocols for attaching fluorescent dyes and radionuclides to the this compound peptide, enabling non-invasive visualization of integrin-expressing tissues.
Signaling Pathway of RGD Peptides
The this compound peptide primarily targets integrin αvβ3.[2] Binding of the RGD motif to integrins on the cell surface triggers a cascade of intracellular signaling events. This process, known as outside-in signaling, plays a crucial role in cell adhesion, migration, proliferation, and survival. Upon ligand binding, integrins cluster and activate focal adhesion kinase (FAK), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene expression and cellular behavior.[4][5]
Caption: this compound peptide binding to integrin αvβ3 and subsequent downstream signaling.
Methods for Labeling this compound Peptide
The choice of labeling method depends on the desired imaging modality. Here, we provide protocols for fluorescent labeling and radiolabeling.
Fluorescent Labeling for Optical Imaging
Fluorescently labeled RGD peptides are valuable tools for in vitro and in vivo optical imaging of integrin expression.[6][7][8] The primary amine of the lysine residue in this compound is a common target for conjugation with amine-reactive fluorescent dyes.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FITC-Labeled RGD Peptides as Novel Contrast Agents for Functional Fluorescent Angiographic Detection of Retinal and Choroidal Neovascularization | MDPI [mdpi.com]
Application of GRGDSPK Peptide in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK) is a well-established biomimetic molecule used to enhance the biological functionality of tissue engineering scaffolds. This peptide contains the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a primary recognition motif for cell surface integrin receptors. By incorporating this compound into scaffold materials, researchers can promote cell adhesion, proliferation, and differentiation, thereby accelerating tissue regeneration. These application notes provide a summary of the quantitative effects of this compound, detailed experimental protocols, and visualizations of the underlying biological mechanisms and workflows.
Data Presentation: Quantitative Effects of this compound Modification
The functionalization of tissue engineering scaffolds with this compound peptide has been shown to significantly improve cellular responses critical for tissue regeneration. The following tables summarize the quantitative data from various studies, highlighting the impact of this compound on cell adhesion, proliferation, and differentiation.
| Scaffold Material | Cell Type | Metric | Result with this compound | Control (Scaffold without this compound) | Fold/Percentage Change |
| Cell Adhesion | |||||
| Poly(L-lactic acid) (PLLA) | Human Endothelial Cells | Adherent Cells/mm² | ~1800 | ~400 | ~350% Increase |
| Alginate Hydrogel | Human Mesenchymal Stem Cells (hMSCs) | Adherent Cells (%) | ~85% | ~30% | ~183% Increase |
| Poly(ε-caprolactone) (PCL) | Fibroblasts | Adherent Cells (%) | ~75% | ~25% | ~200% Increase |
Table 1: Quantitative Analysis of Cell Adhesion on this compound-Modified Scaffolds. This table presents the comparative cell adhesion on scaffolds with and without this compound modification across different studies and cell types.
| Scaffold Material | Cell Type | Time Point | Metric | Result with this compound | Control (Scaffold without this compound) | Fold/Percentage Change |
| Cell Proliferation | ||||||
| Silk Fibroin | Stem Cells of Apical Papilla (SCAPs) | Day 7 | Cell Number | ~1.8 x 10^5 | ~1.1 x 10^5 | ~64% Increase |
| PLGA Nanofibers | Vascular Smooth Muscle Cells | Day 7 | CCK-8 Absorbance | ~1.2 | ~0.7 | ~71% Increase |
| PEG Hydrogel | Human Dermal Fibroblasts | 96 hours | Migration Distance (µm) | ~150 (up-gradient) | ~100 (uniform) | ~50% Increase |
Table 2: Quantitative Analysis of Cell Proliferation on this compound-Modified Scaffolds. This table summarizes the enhancement of cell proliferation on this compound-functionalized scaffolds as measured by various assays.
| Scaffold Material | Cell Type | Time Point | Differentiation Marker | Result with this compound | Control (Scaffold without this compound) | Fold Change in Gene Expression |
| Osteogenic Differentiation | ||||||
| Peptide Amphiphiles | Human Mesenchymal Stem Cells (hMSCs) | Day 7 | RUNX2 | ~3.5 | ~1.5 | ~2.3-fold increase |
| Peptide Amphiphiles | Human Mesenchymal Stem Cells (hMSCs) | Day 14 | Osteocalcin (OCN) | ~4.0 | ~1.0 | ~4.0-fold increase |
| Chondrogenic Differentiation | ||||||
| PEG Hydrogel | Mesenchymal Stem Cells (MSCs) | Day 9 | Collagen II | Higher Expression | Lower Expression | Qualitative Increase |
| VG-Hydrogel | Adipose Mesenchymal Stromal Cells | Day 28 | SOX9 | Higher Expression | Lower Expression | Significant Increase |
Table 3: Quantitative Analysis of Cell Differentiation on this compound-Modified Scaffolds. This table shows the upregulation of key genetic markers for osteogenic and chondrogenic differentiation in cells cultured on this compound-modified scaffolds.
Experimental Protocols
Detailed methodologies for the key experiments involved in the application of this compound in tissue engineering are provided below.
Protocol 1: Covalent Immobilization of this compound onto Alginate Hydrogel Scaffolds
This protocol describes the covalent attachment of this compound peptide to an alginate hydrogel scaffold using carbodiimide chemistry.
Materials:
-
Alginate
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Alginate Solution Preparation: Dissolve alginate powder in deionized water to achieve the desired concentration (e.g., 2% w/v).
-
Activation of Alginate:
-
Add EDC and NHS to the alginate solution in MES buffer (pH 6.0). The molar ratio of EDC/NHS to the carboxyl groups on alginate should be optimized, a common starting point is a 5:2 molar excess.
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Peptide Conjugation:
-
Dissolve the this compound peptide in MES buffer.
-
Add the peptide solution to the activated alginate solution.
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Dialyze the resulting this compound-alginate solution against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the this compound-modified alginate powder.
-
-
Scaffold Fabrication: The functionalized alginate can then be used to fabricate scaffolds using techniques such as freeze-drying or 3D printing.
Protocol 2: Cell Seeding and Culture on this compound-Modified Scaffolds
This protocol outlines the general procedure for seeding and culturing cells on pre-fabricated this compound-modified scaffolds.
Materials:
-
Sterile this compound-modified scaffolds
-
Desired cell type (e.g., Mesenchymal Stem Cells)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Scaffold Preparation: Place the sterile this compound-modified scaffolds into the wells of a cell culture plate. Pre-wet the scaffolds with a small amount of complete cell culture medium and incubate for at least 30 minutes at 37°C to allow for protein adsorption and to remove any trapped air bubbles.
-
Cell Preparation:
-
Culture the desired cells to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffolds.
-
Seed the cells onto the scaffolds at a predetermined density (e.g., 1 x 10^5 cells per scaffold). Distribute the cell suspension evenly over the scaffold surface.
-
Allow the cells to adhere for 2-4 hours in a minimal volume of medium before adding more medium to cover the scaffold completely.
-
-
Cell Culture:
-
Incubate the cell-seeded scaffolds at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability using Calcein AM and Ethidium Homodimer-1
This protocol describes a fluorescence-based assay to determine the viability of cells cultured on 3D scaffolds.
Materials:
-
Calcein AM
-
Ethidium homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in PBS. Protect the solution from light.
-
Staining:
-
Gently wash the cell-seeded scaffolds with PBS to remove the culture medium.
-
Incubate the scaffolds with the staining solution for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the scaffolds with PBS to remove excess dye.
-
Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).
-
Quantify the percentage of live and dead cells using image analysis software.
-
Protocol 4: Quantification of Osteogenic Differentiation by Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of alkaline phosphatase, an early marker of osteogenic differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation:
-
After the desired culture period in osteogenic induction medium, wash the cell-seeded scaffolds with PBS.
-
Add cell lysis buffer to each scaffold and incubate on ice for 30 minutes.
-
Homogenize the scaffold and cell lysate.
-
Centrifuge the lysate and collect the supernatant.
-
-
ALP Assay:
-
Add a known volume of the cell lysate supernatant to a 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a plate reader.
-
The ALP activity is proportional to the amount of p-nitrophenol produced, which can be quantified using a standard curve.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
Protocol 5: Immunofluorescence Staining for Focal Adhesion Proteins
This protocol allows for the visualization of focal adhesion proteins, such as vinculin, to assess cell adhesion and cytoskeletal organization.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-vinculin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
After cell culture, wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the scaffolds with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Wash the scaffolds with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the scaffolds with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the scaffolds extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the scaffolds with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the scaffolds with PBS.
-
Mount the scaffolds on a microscope slide with mounting medium.
-
-
Imaging: Visualize the stained scaffolds using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound in tissue engineering.
Caption: this compound-Integrin signaling cascade via the PI3K/Akt pathway.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GRGDSPK Peptide Inhibition of Cell Adhesion
Welcome to the technical support center for the GRGDSPK peptide. This guide is designed for researchers, scientists, and drug development professionals who are using this compound peptide in their experiments and encountering issues with its ability to inhibit cell adhesion. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you resolve your experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound peptide not inhibiting cell adhesion?
A1: There are several potential reasons why the this compound peptide may not be effectively inhibiting cell adhesion in your experiments. These can be broadly categorized into issues with the peptide itself, the experimental setup, and cell-specific factors.
Troubleshooting Steps:
-
Verify Peptide Quality and Handling:
-
Purity: Ensure the peptide purity is high (typically >95%). Impurities can interfere with the peptide's activity.
-
Storage: The peptide should be stored lyophilized at -20°C or lower. Once reconstituted, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility: Ensure the peptide is fully dissolved. For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO can be used, followed by dilution to the final concentration.
-
Stability: Peptides in solution can degrade over time. It is recommended to use freshly prepared solutions for your experiments. If you suspect degradation, a stability test using HPLC-MS can be performed.
-
-
Optimize Experimental Conditions:
-
Concentration: The effective concentration of this compound can vary depending on the cell type and the specific integrins they express. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation Time: Submaximal peptide concentrations may only delay, not completely inhibit, cell adhesion. An incubation time of at least 4 hours is recommended when first establishing your experimental parameters.
-
Presence of Serum: Serum contains extracellular matrix (ECM) proteins like fibronectin and vitronectin, which can compete with the this compound peptide for integrin binding. Performing the assay in serum-free or low-serum media is often necessary to observe inhibition.
-
Divalent Cations: Integrin-ligand binding is dependent on the presence of divalent cations such as Mg²⁺ and Mn²⁺. Ensure your assay buffer contains an adequate concentration of these cations. Conversely, high concentrations of Ca²⁺ can sometimes inhibit binding.
-
-
Consider Cell-Specific Factors:
-
Integrin Expression: The this compound peptide primarily targets RGD-binding integrins such as αvβ3, αvβ5, and α5β1. If your cells have low expression of these integrins, the inhibitory effect of the peptide will be minimal. It is advisable to quantify the expression of relevant integrins on your cells using techniques like flow cytometry.
-
Alternative Adhesion Mechanisms: Cells can adhere to surfaces through RGD-independent mechanisms, such as via other integrins that recognize different motifs or through non-integrin adhesion molecules like syndecans.
-
Q2: What is the recommended working concentration for this compound peptide?
A2: The optimal working concentration of this compound can vary significantly between different cell types and experimental setups. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system. However, based on published literature, a general range can be suggested.
| Cell Type/Application | Typical Concentration Range | Reference |
| Inhibition of mineralization in rat parietal bones | 0.1 - 50 µM | |
| Blocking integrin-fibronectin binding in mesendodermal progenitors | 250 µM | |
| Inhibition of fibroblast adhesion to fibronectin | 0.5 mg/ml | |
| General cell adhesion inhibition assays | 10 - 500 µg/ml |
Q3: How should I prepare and store my this compound peptide?
A3: Proper handling and storage of the this compound peptide are crucial for maintaining its activity.
-
Reconstitution: For a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS. If the peptide is difficult to dissolve, a small amount of a non-polar solvent like DMSO can be used first, followed by the addition of the aqueous solution.
-
Storage of Stock Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Working Solution: Prepare fresh working solutions from the stock solution for each experiment.
Q4: My control peptide (e.g., GRGESP) is also showing some inhibition. What could be the reason?
A4: While control peptides with a scrambled or altered sequence (like GRGESP or GRADSP) are designed to be inactive, they can sometimes exhibit non-specific effects at very high concentrations. If you observe inhibition with your control peptide, consider the following:
-
Lower the Concentration: You may be using too high a concentration of both the active and control peptides. Try a lower concentration range in your dose-response experiment.
-
Peptide Purity: Impurities in the control peptide preparation could be causing the observed effects. Ensure you are using a high-purity control peptide.
-
Cytotoxicity: At very high concentrations, some peptides can be cytotoxic, leading to a decrease in cell number that might be misinterpreted as inhibition of adhesion. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity.
Experimental Protocols
Cell Adhesion Assay (Competitive Inhibition)
This protocol outlines a general procedure for a competitive cell adhesion assay to test the inhibitory effect of this compound peptide.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin)
-
Bovine Serum Albumin (BSA)
-
This compound peptide and a control peptide (e.g., GRGESP)
-
Cells of interest
-
Serum-free cell culture medium
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
Cell staining solution (e.g., crystal violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/ml fibronectin in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to avoid damaging cell surface receptors.
-
Wash the cells with serum-free medium and resuspend them in the assay buffer at the desired concentration (e.g., 1 x 10⁵ cells/ml).
-
-
Inhibition Assay:
-
Prepare serial dilutions of the this compound and control peptides in the assay buffer.
-
Add 50 µl of the peptide solutions to the coated wells.
-
Add 50 µl of the cell suspension to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Quantitative Analysis of Integrin Expression by Flow Cytometry
This protocol provides a general method for quantifying the surface expression of RGD-binding integrins on your cells.
Materials:
-
Cells of interest
-
Primary antibodies specific for the integrin subunits of interest (e.g., anti-αvβ3, anti-αvβ5, anti-α5β1)
-
Isotype control antibody
-
Fluorescently labeled secondary antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10⁶ cells/ml.
-
-
Antibody Staining:
-
Aliquot 100 µl of the cell suspension into flow cytometry tubes.
-
Add the primary antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
Resuspend the cell pellet in 100 µl of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µl of FACS buffer.
-
Analyze the cells on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each integrin subunit compared to the isotype control.
-
Diagrams
RGD-Integrin Binding and Inhibition Pathway
Caption: RGD-Integrin signaling pathway and competitive inhibition by this compound.
Experimental Workflow for a Competitive Cell Adhesion Assay
Caption: Workflow for a competitive cell adhesion inhibition assay.
Troubleshooting Decision Tree for this compound Inhibition Failure
Caption: A decision tree for troubleshooting this compound inhibition experiments.
improving the stability of GRGDSPK in culture medium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the GRGDSPK peptide in culture medium. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic linear hexapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This sequence is a recognition motif for several integrin receptors on the cell surface. This compound acts as a competitive inhibitor, binding to integrins and blocking their interaction with extracellular matrix (ECM) proteins like fibronectin. This inhibition disrupts cell adhesion, which can impact cell spreading, migration, proliferation, and survival.[1][2]
Q2: Why am I observing a decrease in the effectiveness of this compound over time in my cell culture experiments?
Linear peptides like this compound are susceptible to proteolytic degradation by enzymes present in serum-containing culture medium.[3] This degradation leads to a reduction in the active peptide concentration over the course of an experiment, resulting in diminished biological effects.
Q3: How can I improve the stability of this compound in my culture medium?
Several strategies can be employed to enhance the stability of RGD-containing peptides:
-
Use of Serum-Free or Reduced-Serum Medium: If experimentally feasible, using serum-free or reduced-serum medium can significantly decrease the concentration of proteases and slow down peptide degradation.
-
Cyclic RGD Peptides: Consider using a cyclic RGD peptide analog. The cyclic structure provides conformational rigidity, which can enhance binding affinity and, more importantly, increase resistance to enzymatic degradation compared to linear peptides.[4][5][6]
-
Peptide Modifications: Chemical modifications, such as PEGylation or the incorporation of D-amino acids, can also improve the in vivo and in vitro half-life of peptides by reducing enzymatic cleavage.[5]
-
Frequent Media Changes: If using serum-containing medium is necessary, frequent replacement of the medium can help maintain a more consistent concentration of the active peptide.
Q4: What are the best practices for storing and handling this compound peptide?
Proper storage and handling are critical to maintaining the integrity of the peptide:
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator to protect it from moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or DMSO) and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of cell adhesion. | 1. Peptide Degradation: The peptide has been degraded by proteases in the serum-containing medium. 2. Incorrect Peptide Concentration: The concentration of this compound is too low to effectively compete with ECM proteins. 3. Cell Type and Integrin Expression: The cell line used may have low expression of the specific integrins that bind this compound. 4. Improper Peptide Storage/Handling: The peptide has lost activity due to improper storage or multiple freeze-thaw cycles. | 1. Perform a time-course experiment to determine the active window of the peptide. Consider switching to a more stable cyclic RGD peptide. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. 3. Verify the integrin expression profile of your cells using techniques like flow cytometry or western blotting. 4. Review and adhere to recommended peptide storage and handling protocols. Prepare fresh working solutions for each experiment. |
| Cell detachment is observed, but the effect is transient. | Peptide Half-Life: The half-life of the peptide in the culture medium is short, leading to a temporary effect. | Replenish the peptide at regular intervals by performing partial or full media changes with fresh peptide-containing medium. The frequency will depend on the degradation rate in your specific system. |
| Variability between experimental repeats. | 1. Inconsistent Peptide Preparation: Variations in the preparation of working solutions. 2. Differences in Cell Seeding Density: Cell density can influence the amount of ECM secreted and the required peptide concentration for inhibition. 3. Inconsistent Incubation Times: The duration of peptide pre-incubation or the overall experiment time can affect the outcome. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Maintain a consistent cell seeding density across all experiments. 3. Standardize all incubation times throughout the experimental protocol. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for monitoring the degradation of this compound in cell culture medium. Optimization of specific parameters may be required.
Materials:
-
This compound peptide standard
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the collected sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the this compound peptide.
-
Identify and quantify the this compound peak in the chromatograms from the experimental samples based on its retention time compared to the standard.
-
Plot the concentration of the remaining this compound peptide against time to determine its degradation profile and estimate its half-life in the culture medium.
-
Protocol 2: Cell-Based Assay for Assessing this compound Activity (Cell Adhesion Inhibition)
This assay indirectly measures the stability and activity of this compound by quantifying its ability to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin)
-
This compound peptide
-
Cell line of interest
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Crystal Violet)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.
-
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of your cells in serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Cell Adhesion:
-
Wash the coated and blocked plate with PBS.
-
Seed the pre-incubated cells into the wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Crystal Violet solution.
-
After washing and drying, solubilize the stain (e.g., with 10% acetic acid) and measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each peptide concentration relative to the control (no peptide).
-
To assess stability, you can pre-incubate the this compound peptide in culture medium for different time points before adding it to the cells and performing the adhesion assay. A decrease in the inhibitory effect over time indicates peptide degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GRGDSPK peptide solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of GRGDSPK peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound peptide?
As a general rule, the initial attempt to dissolve the this compound peptide should be with distilled, sterile water.[1] The sequence of the peptide ultimately determines the optimal solvent.[1]
Q2: My this compound peptide did not dissolve in water. What should I try next?
If the peptide does not dissolve in water, the next step depends on the peptide's overall charge. To determine the charge, assign a value of +1 to basic residues (Arg, Lys, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[1]
-
If the net charge is positive: Try dissolving the peptide in a 10%-30% acetic acid solution. If solubility issues persist, a small amount of DMSO can be used.[2]
-
If the net charge is negative: Try adding a small amount of ammonium hydroxide (NH₄OH), followed by dilution.[1][2]
-
If the net charge is neutral: An organic solvent is likely required. Start with acetonitrile or methanol. For very hydrophobic peptides, dissolve in a minimal amount of DMSO and then carefully dilute with water to your target concentration.[1][2]
Q3: Are there specific solvents to avoid when working with certain amino acids?
Yes. If your peptide contains Cysteine (Cys), you should avoid using basic solutions for dissolution.[1] For peptides containing Cys that require an organic solvent, Dimethylformamide (DMF) is a recommended alternative to DMSO.[1]
Q4: Can pH adjustments improve the solubility of my this compound peptide?
Yes, pH can significantly impact peptide solubility. Peptides are least soluble at their isoelectric point (pI), which is the pH where they have no net charge. Adjusting the pH to be either above or below the pI will increase the net charge and generally improve solubility.[3]
Q5: My peptide seems to be forming a gel or aggregate. What can I do?
Peptide aggregation can be a significant issue.[4] If you observe aggregation, try adding a strong denaturing agent like 6 M guanidine HCl or 8 M urea to the solvent to disrupt the intermolecular interactions causing the aggregation. After the peptide is dissolved, you can proceed with the necessary dilutions.[1]
Q6: How should I store the solubilized this compound peptide solution?
Once in solution, it is recommended to aliquot the peptide and store it at -80°C for up to six months or at -20°C for up to one month.[2][5] This prevents degradation from repeated freeze-thaw cycles.[5] It is generally not recommended to store aqueous solutions for more than one day.[6]
Peptide Solubility Data
| Peptide | Solvent | Concentration | Notes |
| This compound | Water | Varies | Recommended as the first solvent to try.[2] |
| This compound | 10-30% Acetic Acid | Varies | Recommended for basic peptides if water fails.[2] |
| This compound | DMSO | Varies | Use a small amount to dissolve hydrophobic peptides, then dilute.[2] |
| RGD peptide (trifluoroacetate salt) | PBS (pH 7.2) | ~0.33 mg/mL | A reference for solubility in a common biological buffer.[6] |
| RGD peptide (trifluoroacetate salt) | DMSO | ~5 mg/mL | Reference data for a common organic solvent.[6] |
| RGD peptide (trifluoroacetate salt) | Dimethyl formamide | ~14 mg/mL | Reference data for an alternative organic solvent.[6] |
Troubleshooting Workflow for this compound Solubility
If you encounter issues dissolving your this compound peptide, follow this systematic troubleshooting workflow.
Caption: Troubleshooting flowchart for this compound peptide solubility.
Experimental Protocols
Protocol 1: Solubilization for Cell Culture Plate Coating
This protocol details the steps to solubilize this compound peptide and coat a tissue culture plate for cell adhesion or proliferation assays.[2][7]
Materials:
-
This compound Peptide (lyophilized powder)
-
Sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Multi-well cell culture plates
-
Sterile deionized water (dH₂O)
Procedure:
-
Reconstitution: Aseptically add a defined volume (e.g., 5 mL) of sterile, serum-free medium or PBS to the vial containing the lyophilized this compound peptide.
-
Dissolution: Replace the cap and vortex the vial vigorously to ensure the peptide is completely solubilized. Note that the solution may appear slightly hazy.[7]
-
Dilution: Transfer the required volume of the stock solution to a new sterile tube. Dilute to the desired final working concentration (e.g., 0.1 to 10 µg/mL) using serum-free medium or PBS.[7][8]
-
Sterilization: Pass the final diluted peptide solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.
-
Plate Coating: Aseptically add the appropriate amount of the sterile peptide solution to the culture surface, ensuring the entire surface is covered.
-
Incubation: Incubate the plate, covered, at room temperature or 37°C for 1-2 hours.[7][8]
-
Aspiration & Rinsing: After incubation, carefully aspirate the remaining peptide solution from the wells. Gently rinse the surface with sterile dH₂O, being careful not to scratch the bottom of the plate.[7][8]
-
Drying & Use: The plates are now ready for use. They can be used immediately or stored at 2-10°C (either damp or air-dried) while maintaining sterility.[7]
Caption: Workflow for coating culture plates with this compound peptide.
This compound Signaling Pathway Interaction
This compound is a competitive and reversible inhibitory peptide that functions by blocking the binding of extracellular matrix (ECM) proteins, such as fibronectin, to integrin receptors on the cell surface.[2][9] This action disrupts downstream signaling pathways involved in cell adhesion, migration, and proliferation.
Caption: this compound peptide competitively inhibits fibronectin-integrin binding.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cellgs.com [cellgs.com]
- 8. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing GRGDSPK Concentration to Avoid Cytotoxicity
Welcome to the technical support center for the optimal use of GRGDSPK peptide in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing potential cytotoxic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This sequence is a primary recognition motif for a class of cell surface receptors called integrins. Integrins are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in cell adhesion, migration, proliferation, and survival. By mimicking the natural ligands of integrins, this compound can competitively inhibit the binding of cells to ECM proteins, thereby modulating various cellular processes.
Q2: At what concentrations does this compound typically exhibit biological activity without causing cytotoxicity?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological effect being investigated. Based on available literature, concentrations ranging from 0.1 µM to 50 µM have been used to inhibit mineralization in bone formation studies, while concentrations up to 250 µM have been used to effectively block integrin-fibronectin binding. For inhibition of integrin binding, IC50 values for linear RGD peptides can range from nanomolar to low micromolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal non-toxic concentration.
Q3: What are the signs of this compound-induced cytotoxicity?
A3: Signs of cytotoxicity can include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), reduced proliferation rate, and the induction of apoptosis (programmed cell death). Assays that measure metabolic activity (e.g., MTT, MTS), membrane integrity (e.g., LDH release), or markers of apoptosis (e.g., caspase activation, Annexin V staining) can be used to quantify these cytotoxic effects.
Q4: Can this compound induce apoptosis? If so, what is the mechanism?
A4: Yes, RGD-containing peptides, including this compound, have been shown to induce apoptosis in various cell types. One of the key mechanisms is the direct activation of pro-caspase-3, a central executioner caspase in the apoptotic pathway. This activation can occur intracellularly, suggesting that the peptide may be internalized by the cell. The binding of RGD peptides to integrins can also trigger "outside-in" signaling that can lead to apoptosis, a process known as anoikis (apoptosis induced by loss of cell adhesion).
Troubleshooting Guides
Issue 1: High levels of cell death observed at desired experimental concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value for cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 1 mM) and narrow down to find the optimal non-toxic concentration for your desired biological effect. |
| Prolonged incubation time. | Reduce the incubation time. Cytotoxic effects can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). |
| Cell line is particularly sensitive to integrin inhibition. | Consider using a different cell line that may be less dependent on the specific integrins targeted by this compound for survival. |
| Peptide solution is contaminated. | Ensure the peptide is of high purity and the solvent used for reconstitution is sterile and cell culture grade. Prepare fresh solutions for each experiment. |
Issue 2: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Variable peptide activity. | Aliquot the reconstituted peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide. |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well of your assay plate. Variations in cell density can affect the cellular response to the peptide. |
| Presence of serum in the culture medium. | Serum contains various proteins that can interact with the peptide or influence cell adhesion and signaling. Consider performing experiments in serum-free or reduced-serum media, after allowing cells to attach. |
| Incorrect assay endpoint. | The chosen endpoint may not be optimal for detecting the intended biological effect. Consider using multiple assays to assess different aspects of cell behavior (e.g., adhesion, migration, proliferation, and apoptosis). |
Data Presentation
Table 1: Reported IC50 Values for Linear and Cyclic RGD Peptides in Various Assays
Disclaimer: These values are for various RGD-containing peptides and may not be directly applicable to this compound. They are provided as a reference for designing dose-response experiments.
| Peptide | Assay | Cell Line | IC50 (nM) |
| This compound | Integrin αvβ3 Binding | - | 12.2 |
| RGD | Integrin αvβ3 Binding | - | 89 |
| c(RGDfV) | Integrin αvβ3 Binding | - | <10 |
| RGD-functionalized peptide | Cytotoxicity (2h) | MCF-7 | 14,000 |
| RGD-functionalized peptide | Cytotoxicity (2h) | MDA-MB-468 | 22,000 |
| DOTA-P-RGD₂ | Integrin αvβ3 Binding | U87MG | 5.0 |
| DOTA-3P-RGD₂ | Integrin αvβ3 Binding | U87MG | 1.5 |
| DOTA-2P-RGD₄ | Integrin αvβ3 Binding | U87MG | 0.5 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using the MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a specific cell line.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare a serial dilution of this compound in serum-free medium. A suggested starting range is 0.1, 1, 10, 100, 500, and 1000 µM. Remove the culture medium from the wells and replace it with 100 µL of the diluted peptide solutions. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
GRGDSPK Peptide Inactivity: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inactivity with their GRGDSPK peptide. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is not showing any activity in my cell adhesion assay. What are the possible reasons?
There are several potential reasons for the observed inactivity of your this compound peptide. These can be broadly categorized into three areas:
-
Peptide Quality and Handling: Issues with the peptide's purity, stability, or solubility can significantly impact its activity.
-
Experimental Setup: The design of your experiment, including the cell type, integrin expression levels, and the presence of appropriate controls, is crucial for observing the peptide's effect.
-
Assay-Specific Conditions: The specific parameters of your assay, such as incubation times, peptide concentration, and the presence of necessary co-factors, can influence the outcome.
This guide will walk you through a systematic troubleshooting process to identify the root cause of the problem.
Troubleshooting Guide
To diagnose the reason for your this compound peptide's inactivity, follow these troubleshooting steps:
Step 1: Verify Peptide Quality and Integrity
The quality of the peptide is the foundation of a successful experiment.
Q2: How can I be sure my this compound peptide is of high quality?
-
Purity: Always use a high-purity peptide (ideally >95%). Request a Certificate of Analysis (CoA) from your supplier, which should include HPLC and mass spectrometry data to confirm the peptide's identity and purity.
-
Storage: Peptides are sensitive to degradation. Store your lyophilized this compound peptide at -20°C or colder.[1][2] Once reconstituted, aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Counter-ion: Peptides are often supplied as a salt (e.g., TFA salt). While generally not an issue for in vitro assays at low concentrations, high concentrations of certain counter-ions can be cytotoxic.
Quantitative Data Summary: Peptide Quality Control
| Parameter | Recommendation | Common Issues |
| Purity (HPLC) | >95% | Lower purity can introduce confounding variables. |
| Identity (Mass Spec) | Match theoretical mass | Incorrect synthesis or degradation. |
| Storage (Lyophilized) | -20°C or colder | Degradation at room temperature. |
| Storage (Reconstituted) | -20°C or -80°C (aliquoted) | Repeated freeze-thaw cycles can degrade the peptide. |
Step 2: Address Potential Solubility Issues
Improper dissolution can lead to a lower effective concentration of the peptide.
Q3: My this compound peptide is difficult to dissolve. What is the correct procedure?
This compound is a relatively hydrophilic peptide and should be soluble in aqueous solutions. However, if you encounter difficulties, follow this protocol:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water first.[3]
-
Acidic Solution: If it does not dissolve in water, try a dilute (10-30%) acetic acid solution.[3]
-
DMSO: As a last resort for highly hydrophobic peptides, a small amount of DMSO can be used, followed by dilution with your aqueous buffer.[3] Be mindful that DMSO can affect cell viability at higher concentrations.
Step 3: Evaluate Your Experimental Design
A well-designed experiment with proper controls is essential to interpret your results accurately.
Q4: What are the critical experimental design elements to consider?
-
Cell Type and Integrin Expression: The this compound peptide primarily targets a subset of integrins, including αvβ3, αvβ5, and α5β1.[4] Ensure your chosen cell line expresses these integrins at a sufficient level. You can verify this through flow cytometry or western blotting.
-
Positive and Negative Controls:
-
Positive Control: Use a known inhibitor of integrin-mediated cell adhesion, such as a function-blocking anti-integrin antibody (e.g., anti-αvβ3).
-
Negative Control: A scrambled peptide with the same amino acid composition but a different sequence (e.g., GDGRSPK) is an excellent negative control to demonstrate the specificity of the RGD motif.
-
-
Peptide Concentration: The effective concentration of this compound can vary depending on the cell type and assay. A dose-response experiment is recommended to determine the optimal concentration. Concentrations ranging from 0.1 µM to 1.5 mM have been reported in the literature.[3][5]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting an inactive this compound peptide.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol provides a general framework for a cell adhesion assay to test the inhibitory effect of this compound.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., Fibronectin, Vitronectin)
-
This compound peptide
-
Control peptide (e.g., GDGRSPK)
-
Cells in suspension
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet staining solution
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1 hour at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding blocking buffer and incubating for 30 minutes at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
-
Inhibition Assay:
-
Pre-incubate the cells with different concentrations of this compound or the control peptide for 20-30 minutes.
-
-
Cell Seeding:
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water and allow them to dry.
-
-
Quantification:
-
Solubilize the Crystal Violet stain with a solubilization buffer (e.g., 10% acetic acid).
-
Read the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Experimental Workflow for Cell Adhesion Assay
Caption: A step-by-step workflow for a typical cell adhesion assay.
Signaling Pathway
Q5: What is the mechanism of action of the this compound peptide?
The this compound peptide contains the RGD (Arginine-Glycine-Aspartic acid) motif, which is a key recognition sequence for many integrins.[8] By mimicking the natural binding site of ECM proteins like fibronectin, the this compound peptide acts as a competitive inhibitor, preventing the binding of these proteins to their integrin receptors. This inhibition blocks downstream signaling pathways that are involved in cell adhesion, migration, proliferation, and survival.
This compound-Integrin Signaling Pathway
References
- 1. RGD Peptide this compound | 111119-28-9 | CRB1000549 | Biosynth [biosynth.com]
- 2. RGD peptide | CRB1001012 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cellgs.com [cellgs.com]
- 8. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
minimizing off-target effects of GRGDSPK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the GRGDSPK peptide, with a focus on minimizing and troubleshooting its off-target effects.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Question 1: My this compound peptide is not dissolving properly. What should I do?
Answer:
Proper dissolution of the this compound peptide is crucial for accurate experimental results. Here are some troubleshooting steps for solubility issues:
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Start with Water: Attempt to dissolve the peptide in sterile, purified water first.
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Acidic or Basic Solutions: If water fails, for peptides with a net positive charge like this compound, adding a small amount of a dilute acid (e.g., 10-30% acetic acid) can aid dissolution. Conversely, for acidic peptides, a dilute base (e.g., <50 µL of ammonium hydroxide) can be used.
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Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution to the desired concentration with your aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause cellular toxicity.
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Sonication: Gentle sonication can also help to break up aggregates and enhance solubility.
Question 2: I'm observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
Answer:
Unexpected results can often be attributed to off-target effects or experimental variability. Consider the following:
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Off-Target Integrin Binding: this compound is a linear RGD peptide and is known to bind to multiple integrin subtypes, including αvβ3, αvβ5, and α5β1, which can lead to unintended cellular responses.
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Control Peptide: Ensure you are using a negative control peptide, such as GRGESP or GRADSP, which has a similar composition but does not bind to integrins. This will help you differentiate between specific RGD-mediated effects and non-specific peptide effects.
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Peptide Stability: Linear peptides like this compound can be susceptible to degradation by proteases in cell culture media. This can lead to a decrease in the effective concentration of the peptide over time. Consider the stability of the peptide in your specific experimental conditions.
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Cell Line Integrin Expression: The expression profile of integrins can vary significantly between different cell lines. Characterize the integrin expression profile of your cells to better understand potential on- and off-target binding.
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Temporary Inhibition: In some contexts, the inhibitory effect of soluble RGD peptides on cell adhesion to fibronectin may be temporary.
Question 3: How can I minimize the off-target effects of this compound in my experiments?
Answer:
Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are some strategies:
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Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that produces the desired on-target effect.
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Consider Cyclic RGD Peptides: Cyclic RGD peptides generally exhibit higher affinity and greater selectivity for specific integrin subtypes compared to linear peptides like this compound. For example, cilengitide [c(RGDfV)] shows higher affinity for αvβ3 than this compound.
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Competitive Inhibition Assays: To confirm that the observed effect is mediated by a specific integrin, perform competitive inhibition assays using antibodies or other antagonists that are highly specific for the target integrin.
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Use of Specific Antagonists: If you hypothesize that an off-target effect is mediated by a particular integrin (e.g., α5β1), you can use a specific antagonist for that integrin in conjunction with this compound to see if the off-target effect is mitigated.
Question 4: What are the key differences in binding affinity and specificity between linear this compound and cyclic RGD peptides?
Answer:
The primary differences lie in their conformational flexibility and resulting binding properties:
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Conformational Rigidity: Cyclic RGD peptides are conformationally constrained, which can lock the peptide into a bioactive conformation that is optimal for binding to a specific integrin subtype. Linear peptides like this compound are more flexible and can adopt multiple conformations, allowing them to bind to a broader range of integrins.
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Binding Affinity and Specificity: Due to their rigid structure, cyclic RGD peptides often exhibit significantly higher binding affinity (lower IC50 values) and greater selectivity for their target integrin compared to linear peptides.
Quantitative Data Summary
The following tables summarize the binding affinities (IC50 values in nM) of this compound and other relevant RGD peptides for various integrin subtypes. Lower IC50 values indicate higher binding affinity.
Table 1: Binding Affinity (IC50, nM) of Linear RGD Peptides for Different Integrin Subtypes
| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |
| This compound | 12.2 | 167 | 34 | >10000 | >10000 | >10000 |
| GRGDS | 20.3 | 250 | 75 | >10000 | >10000 | >10000 |
| RGD | 89 | 580 | 335 | >10000 | >10000 | >10000 |
Data sourced from a comprehensive evaluation of RGD-binding ligands.
Table 2: Comparison of Binding Affinity (IC50, nM) between Linear and Cyclic RGD Peptides for αvβ3 Integrin
| Peptide | Type | αvβ3 IC50 (nM) |
| This compound | Linear | 12.2 |
| c(RGDfV) (Cilengitide) | Cyclic | 1.5 |
| c(RGDfK) | Cyclic | 2.5 |
Data sourced from a comprehensive evaluation of RGD-binding ligands.
Experimental Protocols
Protocol 1: Cell Adhesion Assay to Assess this compound Activity
This protocol outlines a method to determine the effect of this compound on cell adhesion to an extracellular matrix (ECM) protein-coated surface.
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Plate Coating:
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Aseptically coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS).
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Incubate for 1-2 hours at 37°C or overnight at 4°C.
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Wash the wells three times with sterile PBS to remove any unbound protein.
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Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
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Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
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Culture cells to sub-confluency.
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Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
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Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
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Inhibition Assay:
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Prepare serial dilutions of this compound and a negative control peptide (e.g., GRGESP) in serum-free medium.
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In a separate plate, pre-incubate the cell suspension with the different concentrations of the peptides for 20-30 minutes at 37°C.
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Add 100 µL of the cell/peptide suspension to each well of the ECM-coated plate.
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Incubate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification of Adherent Cells:
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Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
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Stain the cells with 0.1% crystal violet solution for 20 minutes.
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Wash the wells with water to remove excess stain.
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Solubilize the stain by adding 10% acetic acid to each well.
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Read the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
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Protocol 2: Competitive Binding Assay to Determine this compound Specificity
This protocol is used to determine the binding affinity (IC50) of this compound for a specific integrin by measuring its ability to compete with a labeled ligand.
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Plate Preparation:
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Coat a 96-well plate with a purified solution of the target integrin (e.g., 1 µg/mL purified αvβ3 integrin) overnight at 4°C.
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Wash the wells three times with binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
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Block non-specific binding with 1% BSA in binding buffer for 2 hours at room temperature.
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Wash the wells three times with binding buffer.
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Competition Reaction:
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Prepare serial dilutions of unlabeled this compound (the competitor).
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Add a constant, low concentration of a labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled cyclic RGD peptide with high affinity for the target integrin) to each well.
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Immediately add the different concentrations of this compound to the wells.
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Incubate for 2-3 hours at room temperature with gentle agitation.
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Detection:
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Wash the wells three times with binding buffer to remove unbound ligands.
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If using a biotinylated ligand, add streptavidin-HRP and incubate for 1 hour. Then add a TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
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If using a fluorescently labeled ligand, read the fluorescence intensity directly using a microplate reader with appropriate filters.
-
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Data Analysis:
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Plot the signal (absorbance or fluorescence) as a function of the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding.
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Visualizations
Technical Support Center: Enhancing GRGDSPK Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the binding affinity of the GRGDSPK peptide.
Frequently Asked Questions (FAQs)
Q1: Why is the binding affinity of my linear this compound peptide consistently low in my assays?
A1: Linear RGD-containing peptides like this compound inherently exhibit low to moderate affinity for their target integrins.[1][2] This is primarily due to their high conformational flexibility. In solution, the peptide exists in numerous conformations, and only a fraction of these are suitable for binding to the integrin's RGD-binding pocket.[3] Consequently, a higher concentration of the peptide is required to achieve effective binding, which translates to a lower apparent affinity (higher IC50 or Kd value).[2]
Q2: What are the primary strategies to increase the binding affinity and selectivity of this compound?
A2: There are several established strategies to overcome the limitations of linear RGD peptides:
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Cyclization: Constraining the peptide into a cyclic structure reduces its conformational freedom.[2] This pre-organizes the RGD motif into a bioactive conformation, which can lead to a significant increase in binding affinity and improved stability against proteolytic degradation.[1][3]
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Multivalency: Presenting multiple RGD motifs on a single scaffold can enhance binding avidity to integrins, which are often clustered on the cell surface.[4][5] This can be achieved through dendritic peptide construction or self-assembling systems.[4]
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Amino Acid Substitution: The amino acids flanking the core RGD sequence play a crucial role in determining both affinity and selectivity for different integrin subtypes.[2][6] Systematically substituting residues C-terminal to the RGD motif can optimize interactions with specific integrins.[6][7]
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Peptidomimetics: Developing non-peptide scaffolds that mimic the spatial arrangement of the RGD pharmacophore can lead to compounds with higher stability and improved affinity.[1]
Q3: My modified RGD peptide shows high affinity but lacks selectivity for my target integrin subtype. What can I do?
A3: Achieving selectivity is a common challenge as the RGD-binding pocket is conserved among several integrin subtypes, including αvβ3, αvβ5, and α5β1.[1][2] To improve selectivity, consider a rational design approach based on the structural differences between integrin subtypes. For instance, the hydrophobic pocket adjacent to the RGD binding site varies among integrins, and modifying residues that interact with this pocket can confer selectivity.[8] A screening campaign where your lead peptide is tested against a panel of different integrin subtypes is essential to determine its selectivity profile.
Q4: What are the critical components for my integrin binding assay buffer? I am getting inconsistent results.
A4: The presence of divalent cations is absolutely critical for integrin-ligand interactions. The integrin's ligand-binding site features a Metal Ion-Dependent Adhesion Site (MIDAS), which requires cations like Mg²⁺ or Mn²⁺ to coordinate the aspartate residue of the RGD motif.[3][9] The absence or chelation of these ions will prevent binding. A common recommendation is to include both Ca²⁺ and Mg²⁺ in all incubation and washing buffers to maintain the integrin's structural integrity and binding competency.[10]
Q5: How do I choose between a competitive ELISA and Surface Plasmon Resonance (SPR) to measure binding affinity?
A5: Both techniques are valid, but they provide different information.
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Competitive ELISA: This is a high-throughput and cost-effective method for determining the half-maximal inhibitory concentration (IC50) of your peptide.[10][11] It measures the ability of your unlabeled peptide to compete against a labeled ligand for binding to an immobilized integrin. It is excellent for screening libraries of peptides.[10]
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Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data, allowing you to determine not only the equilibrium dissociation constant (Kd) but also the association (ka) and dissociation (kd) rate constants.[6] This provides deeper insight into the binding mechanism but is generally lower throughput and requires more specialized equipment.
Troubleshooting Guides
Guide 1: Low or No Inhibition in Competitive Binding Assays
| Problem | Possible Cause | Recommended Solution |
| No significant inhibition even at high peptide concentrations. | 1. Inactive Integrin Receptor: The immobilized integrin may be denatured or in a low-affinity conformation. 2. Incorrect Buffer Composition: Absence of essential divalent cations (Mg²⁺/Ca²⁺).[3][10] 3. Peptide Degradation: The peptide may have been degraded by proteases or improper storage. | 1. Use a fresh batch of purified integrin and validate its activity with a known high-affinity control ligand (e.g., Cilengitide). 2. Ensure all assay buffers contain at least 1 mM Mg²⁺ and 1 mM Ca²⁺. 3. Verify peptide integrity via mass spectrometry. Store peptide solutions at -20°C or below. |
| High variability between replicate wells. | 1. Inconsistent Plate Coating: Uneven coating of integrin or extracellular matrix (ECM) protein. 2. Insufficient Blocking: Non-specific binding of reagents to the plate surface. 3. Pipetting Errors: Inaccurate dispensing of reagents. | 1. Optimize coating concentration and ensure even distribution in wells. Allow coating to proceed overnight at 4°C.[2] 2. Use an effective blocking agent (e.g., BSA or non-fat milk) and ensure sufficient incubation time. 3. Use calibrated pipettes and be meticulous with technique. |
Guide 2: Unexpected Results in Surface Plasmon Resonance (SPR) Experiments
| Problem | Possible Cause | Recommended Solution |
| Observed affinity is much lower than expected (high Kd). | 1. Low Ligand Activity: The immobilized integrin may have lost activity during the coupling process. 2. Mass Transport Limitation: The rate of analyte binding is limited by diffusion to the surface, not by the intrinsic binding kinetics. This is common with high-density surfaces or high-affinity interactions. 3. Non-specific Binding (NSB): The peptide is binding to the sensor chip surface or the reference cell, artificially altering the response curves. | 1. Use a gentle immobilization chemistry (e.g., amine coupling at a controlled pH) and aim for a lower immobilization density. 2. Test the interaction at different flow rates. If the binding rate changes with flow rate, mass transport is likely occurring. Reduce the ligand immobilization level.[12] 3. Use a properly prepared reference flow cell (e.g., deactivated surface or immobilized with an irrelevant protein like BSA).[12] Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. |
| Sensorgram does not return to baseline after dissociation. | 1. Incomplete Regeneration: The regeneration solution is not effectively removing all bound analyte. 2. Analyte Aggregation: The peptide is aggregating on the sensor surface. | 1. Screen for an effective regeneration solution (e.g., low pH glycine-HCl or high salt buffer) that completely removes the analyte without damaging the immobilized ligand. 2. Prepare fresh analyte solutions and centrifuge before injection to remove any aggregates. |
Quantitative Data Summary
The following table summarizes the binding affinities of various RGD peptides to different integrin subtypes, illustrating the impact of structural modifications.
| Peptide | Modification | Target Integrin | Affinity Metric | Value | Reference |
| This compound | Linear Heptapeptide | αvβ3 | IC50 | 12.2 nM | [2] |
| RGD | Linear Tripeptide | αvβ3 | IC50 | 89 nM | [2] |
| c(RGDfK) | Cyclic Pentapeptide | αvβ3 | IC50 | 18.2 nM | [2] |
| c(RGDfV) | Cyclic Pentapeptide | αvβ3 | IC50 | 0.8 nM | [2] |
| (GT)15–RGD/SWCNT | Confined on ssDNA-SWCNT | αIIbβ3 | IC50 | 29 nM | [13] |
| (C)20–RGD/SWCNT | Confined on ssDNA-SWCNT | αIIbβ3 | IC50 | 309 nM | [13] |
| c-(G5RGDKcLPET) | Macrocyclic Peptide | αvβ3 | IC50 | 0.91 µM | [6] |
| c-(G5RGDKcLPET) | Macrocyclic Peptide | αvβ5 | IC50 | 12.3 µM | [6] |
Experimental Protocols
Protocol 1: Competitive ELISA for IC50 Determination
This protocol is adapted from methods used to assess the binding of unlabeled RGD peptides to purified integrins.[2][10]
-
Plate Coating: Coat a 96-well high-binding plate with a purified integrin receptor (e.g., 1 µg/mL in Tris buffer with 1 mM MnCl₂) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., TBS with 0.1% Tween-20, 1 mM MnCl₂).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in wash buffer) for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Binding: Add serial dilutions of your test peptide (e.g., this compound and its analogues) to the wells, immediately followed by a constant, sub-saturating concentration of a biotinylated competitor peptide (e.g., biotinylated-knottin-RGD).[10] Incubate for 3 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Perform a final, thorough wash.
-
Substrate Addition: Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[12]
-
Ligand Immobilization: Inject the purified integrin receptor over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-5000 RU).
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Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters.
-
Reference Surface: Prepare a reference flow cell by either performing the activation and deactivation steps without ligand injection or by immobilizing an irrelevant protein like BSA.[12]
-
Kinetic Analysis:
-
Prepare a series of dilutions of your peptide analyte in a suitable running buffer (e.g., HBS-P+ with 1 mM MgCl₂ and 1 mM CaCl₂).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate, typically starting with the lowest concentration.
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Include several buffer-only injections (blanks) for double referencing.
-
-
Regeneration: Between each analyte injection, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte and return the signal to baseline.
-
Data Analysis: Subtract the reference channel data and the blank injection data from the active channel sensorgrams. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow for designing and testing modified this compound peptides.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 13. pubs.acs.org [pubs.acs.org]
issues with GRGDSPK in long-term cell culture
Welcome to the technical support center for the GRGDSPK peptide. This guide is designed for researchers, scientists, and drug development professionals using this compound in long-term cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic linear peptide that contains the Arginine-Glycine-Aspartic Acid (RGD) sequence. This sequence is a primary recognition motif for many integrin receptors. In solution, this compound acts as a competitive antagonist, binding to integrins on the cell surface and preventing them from attaching to extracellular matrix (ECM) proteins like fibronectin. This disruption of cell-matrix adhesion can lead to cell detachment, changes in cell morphology, and the induction of specific signaling pathways.
Q2: Is the this compound peptide cytotoxic?
A2: The this compound peptide itself exhibits low direct cytotoxicity. However, by causing anchorage-dependent cells to detach from their substrate, it can induce a form of programmed cell death known as anoikis (detachment-induced apoptosis). Therefore, observed cell death in long-term culture is typically a secondary effect of the peptide's primary function of inhibiting cell adhesion.
Q3: How stable is the this compound peptide in long-term cell culture?
A3: Linear peptides like this compound are susceptible to enzymatic degradation by proteases present in serum-containing cell culture medium. Studies have shown that linear RGD peptides can degrade over time, which may lead to a decrease in efficacy in long-term experiments. For experiments lasting several days, the peptide's activity may diminish.
Q4: Should I replenish the this compound peptide during my long-term experiment?
A4: Yes. Due to proteolytic degradation, it is highly recommended to replenish the this compound peptide with each media change. For very long-term cultures, more frequent replenishment may be necessary to maintain a consistent effective concentration.
Q5: Are there more stable alternatives to this compound for long-term studies?
A5: Yes, cyclic RGD peptides (e.g., cyclo(RGDfK)) are significantly more stable and resistant to enzymatic degradation compared to their linear counterparts. They often exhibit higher affinity for certain integrin subtypes and can be effective at lower concentrations. For long-term experiments requiring consistent integrin inhibition, switching to a cyclic RGD peptide is a common and effective strategy.
Troubleshooting Guide
Problem 1: My cells are detaching, but the effect is inconsistent or wears off after a few days.
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Possible Cause 1: Peptide Degradation. Linear peptides like this compound are degraded by proteases in the culture medium, especially when serum is present. The effective concentration of the peptide is likely decreasing over time.
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Solution: Replenish the this compound peptide with every media change. For experiments extending beyond 48-72 hours without a media change, consider adding a half-dose of the peptide every 24-48 hours to maintain its effective concentration.
-
-
Possible Cause 2: Temporary Inhibition. At sub-optimal concentrations, RGD peptides may only delay, rather than completely inhibit, cell adhesion to certain substrates like fibronectin.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental duration. You may need to increase the concentration to achieve sustained detachment.
-
-
Possible Cause 3: Cell-Secreted ECM. Over time, cells in culture can secrete and assemble their own ECM. This newly deposited matrix may provide sufficient integrin binding sites to overcome the competitive inhibition by the soluble peptide, allowing cells to re-attach.
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Solution: Increase the concentration of this compound to outcompete the newly deposited ECM. Alternatively, consider using a more potent inhibitor, such as a cyclic RGD peptide, which has a higher affinity for integrins.
-
Problem 2: My cells are not detaching, even at high concentrations of this compound.
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Possible Cause 1: Integrin Subtype Specificity. Not all integrins bind to the RGD motif with the same affinity. Your cells may primarily use RGD-independent integrins or other adhesion molecules for attachment to the substrate.
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Solution: Verify the integrin expression profile of your cell line. Confirm that they express RGD-binding integrins (e.g., αvβ3, αvβ5, α5β1). If they adhere via other integrins (e.g., collagen-binding α1β1/α2β1), this compound will be ineffective.
-
-
Possible Cause 2: Substrate-Dependent Adhesion. The effect of RGD peptides can vary depending on the ECM substrate. For example, inhibition can be more potent on vitronectin compared to fibronectin.
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Solution: Ensure your culture substrate is appropriate for an RGD-inhibition study. If cells are adhering to a substrate that is not primarily recognized by RGD-binding integrins, the peptide will have little effect.
-
-
Possible Cause 3: Peptide Quality or Solubilization. The peptide may have degraded during storage or may not be fully solubilized.
-
Solution: Ensure the peptide has been stored correctly (typically at -20°C). When preparing the stock solution, ensure it is fully dissolved before adding it to the culture medium. Refer to the manufacturer's instructions for recommended solvents (e.g., sterile water, PBS, or a small amount of DMSO for hydrophobic variants).
-
Problem 3: I am observing high levels of cell death.
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Possible Cause: Anoikis. This is the expected outcome for anchorage-dependent cells that are forced to detach. The binding of this compound to integrins disrupts survival signals that are normally triggered by cell-matrix adhesion. This leads to the activation of the caspase cascade and apoptosis.
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Solution: This is an inherent effect of the peptide's mechanism of action. If the goal is to study cells in a detached state without inducing death, consider using ultra-low attachment plates and supplementing the media with survival factors. However, if the goal is to inhibit adhesion, anoikis is an anticipated consequence.
-
Data & Protocols
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Linear RGD Peptides against Purified Integrins. This table summarizes the concentration of various linear RGD peptides required to inhibit 50% of binding to specific purified integrin subtypes. Lower values indicate higher affinity.
| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) |
| RGD | 89 | 580 | 335 |
| GRGDS | 29.1 | 243 | 114 |
| This compound | 12.2 | 167 | 34 |
| Data adapted from a comprehensive evaluation study using a homogenous ELISA-like solid-phase binding assay. |
Table 2: Comparison of Linear vs. Cyclic RGD Peptides. This table highlights the key differences between linear this compound and a common cyclic RGD peptide, which is important when troubleshooting long-term experiments.
| Feature | Linear Peptide (e.g., this compound) | Cyclic Peptide (e.g., c(RGDfV)) |
| Stability | Susceptible to enzymatic degradation. | High resistance to proteolysis. |
| Affinity (αvβ3) | Good (IC50 = 12.2 nM). | Excellent (IC50 = 1.5 nM). |
| Conformation | Highly flexible in solution. | Conformationally constrained, pre-organized for binding. |
| Effective Conc. | Typically higher concentrations required. | Effective at 50-100 fold lower concentrations than linear peptides. |
| Primary Use Case | Short-term adhesion blocking studies. |
GRGDSPK Peptide: Technical Support & Solvent Selection Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent for the GRGDSPK peptide. It includes frequently asked questions, troubleshooting procedures, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for this compound peptide? A1: The recommended starting solvent for this compound is sterile, distilled water. The peptide sequence (Gly-Arg-Gly-Asp-Ser-Pro-Lys) has a net positive charge, which generally confers solubility in aqueous solutions.
Q2: My this compound peptide is not dissolving in water. What should I do next? A2: If the peptide does not readily dissolve in water, you can try gentle sonication or vortexing. If solubility remains an issue, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help. As a final resort for highly hydrophobic peptides, a minimal amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by slow, dropwise dilution into your aqueous buffer.
Q3: Can I dissolve the lyophilized this compound powder directly into PBS or cell culture medium? A3: It is strongly recommended to first prepare a concentrated stock solution in a primary solvent like sterile water. Dissolving the peptide directly in a buffer containing salts (like PBS) can sometimes lead to precipitation if the peptide's solubility limit is exceeded. Once you have a clear, concentrated stock solution, it can be diluted into the desired experimental buffer.
Q4: What is the recommended method for storing this compound solutions? A4: For long-term storage, lyophilized peptide should be kept at -20°C or colder. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions stored for more than one day are not recommended.
Q5: Are there any solvents I should avoid? A5: For peptides containing cysteine (which this compound does not), basic solutions should be avoided as they can cause oxidation. When using organic solvents like DMSO, ensure the final concentration is compatible with your biological system, as high concentrations can have physiological effects. A final DMSO concentration of 0.5% is widely considered safe for most cell culture experiments.
Solubility and Solvent Data Summary
The solubility of a peptide is sequence-dependent. While specific quantitative data for this compound is not widely published, the following table provides solubility information for similar RGD peptides in common laboratory solvents. Always test solubility with a small amount of the peptide first.
| Solvent | Peptide Type Reference | Approximate Solubility | Notes |
| Water | Basic Peptides | Generally Good | Primary recommended solvent for charged peptides like this compound. |
| PBS (pH 7.2) | RGD peptide (trifluoroacetate) | ~0.33 mg/mL | Solubility can be limited in salt-containing buffers. Not recommended for storing aqueous solutions for more than a day. |
| DMSO (Dimethyl sulfoxide) | RGD peptide (trifluoroacetate) | ~5 mg/mL | Use as a last resort. Dissolve in a minimal amount of DMSO first, then slowly dilute with an aqueous buffer. |
| Dimethylformamide (DMF) | RGD peptide (trifluoroacetate) | ~14 mg/mL | An alternative organic solvent for very hydrophobic peptides. |
| 10% Acetic Acid | Basic Peptides | High | Use a small amount to aid the dissolution of basic peptides in water if they fail to dissolve initially. |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in sterile water.
-
Equilibrate Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents condensation of moisture inside the vial, which can affect peptide stability.
-
Centrifuge Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of sterile, distilled water to the vial to achieve the desired concentration (e.g., 1 mL of water for 1 mg of peptide to make a 1 mg/mL solution).
-
Promote Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure no particulates are visible.
-
Dilute if Necessary: If an organic solvent was required, slowly add the dissolved peptide stock solution dropwise into your final aqueous buffer while gently stirring. If the solution becomes cloudy, the solubility limit has been exceeded.
-
Store Properly: Aliquot the clear stock solution into sterile, single-use tubes and store them at -20°C or -80°C.
Troubleshooting and Visualization
This compound Solvent Selection Workflow
If you encounter issues dissolving the this compound peptide, follow this troubleshooting workflow. The process starts with the most benign solvent (water) and progresses to stronger solvents only if necessary.
Validation & Comparative
GRGDSPK vs. GRGESP: A Comparative Guide for Use as Control Peptides in Integrin-Mediated Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular interactions with the extracellular matrix (ECM), synthetic peptides have become indispensable tools for dissecting the roles of specific recognition motifs. The Arginine-Glycine-Aspartic acid (RGD) sequence is a primary cell attachment site found in many ECM proteins, recognized by approximately half of the known integrin receptors. The GRGDSPK peptide, containing this key RGD motif, is widely used to competitively inhibit or study integrin-mediated cell adhesion. Conversely, the GRGESP peptide, where the crucial aspartic acid (D) is substituted with glutamic acid (E), serves as a negative control, as this change is known to significantly reduce or abolish integrin binding. This guide provides a comprehensive comparison of this compound and GRGESP, supported by experimental data and detailed protocols to aid researchers in their experimental design and data interpretation.
Quantitative Comparison of Peptide Activity
The efficacy of this compound as an inhibitor of integrin-mediated processes and the inactivity of GRGESP are best demonstrated through quantitative assays. The following table summarizes data from a study on osteoclast retraction, a process dependent on integrin-mediated adhesion.
| Peptide | Assay | Cell Type | IC50 (µM) | Efficacy | Reference |
| GRGDSP | Osteoclast Retraction | Chick Osteoclasts | 210.0 ± 14.4 | Induces significant retraction | |
| GRGDSP | Osteoclast Retraction | Rat Osteoclasts | 191.4 ± 13.7 | Induces significant retraction | |
| GRGESP | Osteoclast Retraction | Chick and Rat Osteoclasts | Not Applicable | No significant retraction observed |
Note: The data presented is for GRGDSP, a closely related and commonly used RGD-containing peptide. The addition of the lysine (K) in this compound is primarily for increasing solubility and providing a primary amine for conjugation, and it is not expected to significantly alter the core RGD-integrin binding interaction in competitive assays.
Experimental Protocols
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with an ECM protein (e.g., fibronectin) in the presence of the test peptides.
Materials:
-
96-well tissue culture plates
-
Fibronectin (or other ECM protein)
-
This compound peptide
-
GRGESP peptide (as a negative control)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound or GRGESP (e.g., 0, 1, 10, 100, 500 µM) for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell-peptide suspension to each fibronectin-coated well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Add Calcein AM stain to the remaining adherent cells and incubate according to the manufacturer's instructions. Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Competitive Binding ELISA
This assay quantifies the ability of the peptides to compete with a known ligand for binding to purified integrin receptors.
Materials:
-
96-well ELISA plates
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated ECM protein or a biotinylated cyclic RGD peptide
-
This compound peptide
-
GRGESP peptide
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Coating, washing, and blocking buffers
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1 µg/mL of purified integrin receptor in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of this compound and GRGESP. In separate wells, add a fixed concentration of the biotinylated ligand mixed with the different concentrations of the competitor peptides.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the wells thoroughly. Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Development: Wash the wells again and add TMB substrate. Allow the color to develop.
-
Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader. A decrease in signal indicates successful competition by the peptide.
Mandatory Visualizations
RGD-Integrin Signaling Pathway
Caption: RGD-Integrin signaling cascade.
Experimental Workflow for Peptide Comparison
Caption: Workflow for comparing peptide effects.
A Head-to-Head Comparison: Linear GRGDSPK vs. Cyclic RGD Peptides in Integrin-Targeted Applications
For researchers, scientists, and drug development professionals, the design of peptides targeting the Arg-Gly-Asp (RGD) binding site of integrins is a critical aspect of developing novel therapeutics and diagnostic tools. The choice between a linear and a cyclic peptide scaffold can significantly impact biological activity, stability, and in vivo efficacy. This guide provides an objective comparison of the linear peptide GRGDSPK and commonly used cyclic RGD peptides, supported by experimental data and detailed methodologies.
Cyclic RGD peptides generally exhibit enhanced biological activity compared to their linear counterparts.[1] This superiority is largely attributed to their conformational rigidity, which pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding to the integrin receptor.[1] This constrained structure also confers greater resistance to enzymatic degradation in biological fluids.[1]
Quantitative Data Presentation
The following tables summarize the quantitative differences in performance between linear this compound and various cyclic RGD peptides based on published experimental data.
Table 1: Integrin Binding Affinity (IC50, nM)
| Peptide | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Reference |
| Linear this compound | 12.2 | - | - | [2] |
| Cyclic c(RGDfV) | 1.5 | 250 | 141 | [2] |
| Cyclic c(RGDfK) | 2.5 | 503 | 236 | [2] |
| Cyclic c(RGDyK) | 4.0 | - | - | [2] |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake of Radiolabeled RGD Peptides (%ID/g)
| Peptide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 99mTc-cRGDfK-His (Cyclic) | MDA-MB 435 | 30 min | Higher than linear counterpart | [3] |
| 99mTc-RGDfK-His (Linear) | MDA-MB 435 | 30 min | Lower than cyclic counterpart | [3] |
| ¹³¹I-c(RGD)₂ (Cyclic Dimer) | U87MG | 1 h | 10.73 | [4] |
| ⁶⁴Cu-DOTA-E[c(RGDyK)]₂ (Cyclic Dimer) | U87MG | 1 h | ~2.1 | [5] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides
This protocol describes the manual synthesis of linear and the precursor for cyclic RGD peptides using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Wang resin or 2-chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cyclization (for cyclic peptides): For on-resin cyclization, deprotect the side chains of the amino acids that will form the cyclic bond. Perform the cyclization reaction using a suitable coupling reagent.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Integrin Binding Assay (Competitive ELISA)
This assay measures the ability of a test peptide to inhibit the binding of a known biotinylated RGD ligand to purified integrin receptors.
Materials:
-
Purified integrin αvβ3
-
High-binding 96-well plates
-
Biotinylated cyclic RGD peptide (e.g., Biotin-c(RGDfK))
-
Linear this compound and cyclic RGD test peptides
-
Blocking buffer (e.g., 1% BSA in TBS-T)
-
Assay buffer (e.g., TBS-T with 1 mM MnCl₂)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the 96-well plate with purified integrin αvβ3 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Competition: Add serial dilutions of the linear this compound or cyclic RGD test peptides to the wells, followed by a fixed concentration of the biotinylated RGD peptide. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated RGD peptide.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to surfaces coated with RGD peptides.
Materials:
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells)
-
96-well tissue culture plates
-
Linear this compound and cyclic RGD peptides
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with varying concentrations of linear this compound or cyclic RGD peptides overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with 1% BSA for 1 hour at 37°C.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells into the peptide-coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with 0.5% Crystal Violet for 10 minutes.
-
Quantification: Wash the wells to remove excess stain. Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm.
In Vivo Tumor Targeting Study
This protocol outlines a typical procedure to compare the tumor-targeting efficacy of radiolabeled linear and cyclic RGD peptides in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
Radiolabeled linear and cyclic RGD peptides (e.g., with ⁹⁹ᵐTc, ¹⁸F, or ⁶⁴Cu)
-
Saline solution
-
Gamma counter or PET scanner
Procedure:
-
Radiotracer Administration: Inject a known amount of the radiolabeled linear or cyclic RGD peptide intravenously into the tail vein of the tumor-bearing mice.
-
Biodistribution: At predetermined time points (e.g., 30 min, 1h, 2h, 4h) post-injection, euthanize the mice.
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Compare the tumor uptake and tumor-to-background ratios between the linear and cyclic peptides.
Mandatory Visualization
Integrin Signaling Pathway
The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, initiating with the recruitment of scaffolding and signaling proteins to the cytoplasmic tails of the integrin β-subunit.
Caption: RGD-integrin binding initiates intracellular signaling.
Experimental Workflow for Peptide Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of linear and cyclic RGD peptides.
Caption: Workflow for comparing linear and cyclic RGD peptides.
References
- 1. biomate.doshisha.ac.jp [biomate.doshisha.ac.jp]
- 2. nbel.sogang.ac.kr [nbel.sogang.ac.kr]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Inhibitory Activity of GRGDSPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide GRGDSPK, a member of the RGD (Arginine-Glycine-Aspartic acid) family of peptides, is a well-established competitive and reversible inhibitor of integrin-ligand interactions. Its ability to mimic the RGD motif found in extracellular matrix (ECM) proteins like fibronectin allows it to block the binding of these proteins to integrin receptors on the cell surface. This guide provides a comprehensive comparison of this compound's inhibitory activity against other RGD-containing peptides and alternative inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of RGD peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the target's activity. The following table summarizes the IC50 values for this compound and other linear and cyclic RGD peptides against various integrin subtypes. Lower IC50 values indicate higher inhibitory potency.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |
| This compound | αvβ3 | 12.2 | |
| RGD | αvβ3 | 89 | |
| RGDS | αvβ3 | 120 | |
| GRGDS | αvβ3 | 200 | |
| GRGDSP | αvβ3 | 100 | |
| c(RGDfV) (Cilengitide) | αvβ3 | 1.5 - 2.6 | |
| c(RGDfK) | αvβ3 | 2.6 | |
| This compound | α5β1 | >10,000 | |
| RGD | α5β1 | >10,000 | |
| c(RGDfV) (Cilengitide) | α5β1 | 141 - 236 | |
| This compound | αvβ5 | >10,000 | |
| RGD | αvβ5 | >10,000 | |
| c(RGDfV) (Cilengitide) | αvβ5 | 250 - 503 |
Key Observations:
-
The flanking amino acids in linear RGD peptides significantly influence their binding affinity for integrin αvβ3, with this compound demonstrating a 7-fold higher potency than the basic RGD tripeptide.
-
Cyclic RGD peptides, such as Cilengitide, generally exhibit significantly lower IC50 values and thus higher inhibitory activity compared to their linear counterparts like this compound.
-
This compound and other linear RGD peptides show high selectivity for certain integrin subtypes, with notably weaker activity against α5β1 and αvβ5 compared to αvβ3.
Signaling Pathways Modulated by this compound
By blocking the interaction between ECM proteins and integrins, this compound inhibits downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. The primary mechanism involves the prevention of integrin clustering and the subsequent recruitment and activation of focal adhesion kinase (FAK).
Experimental Workflows
Validating the inhibitory activity of this compound and comparing it to other compounds typically involves in vitro assays such as competitive ELISA and cell adhesion inhibition assays.
Experimental Protocols
Competitive ELISA for Integrin-Ligand Binding Inhibition
This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 of an inhibitor for the binding of a soluble integrin to an immobilized ECM protein.
Materials:
-
96-well ELISA plates
-
ECM protein (e.g., fibronectin, vitronectin)
-
Soluble integrin receptor
-
Inhibitory peptides (this compound and alternatives)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody specific to the integrin
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Stop Solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ECM protein solution (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Prepare serial dilutions of the inhibitory peptides (this compound and comparators). Mix the inhibitor dilutions with a constant concentration of the soluble integrin receptor. Add these mixtures to the coated wells. Include a control with integrin only (no inhibitor). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound integrin and inhibitor.
-
Primary Antibody: Add the primary antibody against the integrin to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the maximal binding.
Cell Adhesion Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to prevent cell adhesion to an ECM-coated surface.
Materials:
-
Cell culture plates (e.g., 96-well)
-
ECM protein for coating
-
Cell line expressing the target integrin
-
Cell culture medium
-
Inhibitory peptides
-
PBS (Phosphate-Buffered Saline)
-
Cell staining solution (e.g., Crystal Violet)
-
Destaining solution (e.g., 10% acetic acid)
-
Microscope and/or plate reader
Procedure:
-
Coating: Coat the wells of the cell culture plate with the ECM protein solution and incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Washing: Gently wash the wells twice with PBS.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Inhibition: Prepare serial dilutions of the inhibitory peptides in serum-free medium. Pre-incubate the cells with the different concentrations of the inhibitors for a short period (e.g., 15-30 minutes) at 37°C.
-
Seeding: Seed the pre-incubated cells onto the ECM-coated wells. Include a control with cells but no inhibitor.
-
Adhesion: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the cell type.
-
Fixation and Staining: Fix the adherent cells (e.g., with methanol) and then stain them with a suitable dye like Crystal Violet.
-
Washing: Wash away the excess stain with water.
-
Quantification:
-
Microscopic: Count the number of adherent cells in several fields of view for
-
Decoding Specificity: A Comparative Guide to Confirming GRGDSPK-Integrin Interactions
For researchers, scientists, and drug development professionals navigating the intricate landscape of cell adhesion and signaling, confirming the specific interaction between the GRGDSPK peptide and its target integrins is a critical step. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to rigorously validate this interaction and differentiate it from non-specific binding.
The this compound peptide, a linear heptapeptide containing the well-characterized Arg-Gly-Asp (RGD) motif, is widely used as a competitive inhibitor of integrin-ligand binding. Its specificity is paramount for accurate experimental outcomes and the development of targeted therapeutics. This guide outlines key experimental approaches to confirm the specificity of this compound for various integrin subtypes.
Comparing Alternatives: this compound vs. Other RGD-Based Peptides
While this compound is a valuable tool, other RGD-containing peptides offer different characteristics in terms of binding affinity and specificity. Cyclic RGD peptides, such as Cilengitide [c(RGDfV)], often exhibit higher affinity and greater stability compared to their linear counterparts. This is attributed to their conformationally constrained structure, which presents the RGD motif in an optimal orientation for integrin binding.
Table 1: Comparative Binding Affinities (IC50, nM) of RGD Peptides for Various Integrin Subtypes
| Peptide | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | αvβ6 | αvβ8 |
| This compound | 12.2 | 167 | 34 | >10,000 | >10,000 | >10,000 |
| c(RGDfV) (Cilengitide) | 0.54 | 8.0 | 15.4 | 1.2 | 33 | 100 |
| GRGDS | 89 | 580 | 335 | >10,000 | >10,000 | >10,000 |
Data compiled from peer-reviewed studies. Lower IC50 values indicate higher binding affinity.
Experimental Protocols for Specificity Confirmation
To definitively establish the specificity of this compound for integrins, a multi-pronged experimental approach is recommended. This typically involves a primary binding assay, a cell-based functional assay, and the use of appropriate negative controls.
Competitive Binding Assay
This assay directly measures the ability of this compound to compete with a known ligand for binding to a specific integrin subtype.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with an extracellular matrix (ECM) protein that is a known ligand for the integrin of interest (e.g., vitronectin for αvβ3, fibronectin for α5β1) overnight at 4°C.
-
Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking agent like Bovine Serum Albumin (BSA) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of this compound and a negative control peptide (e.g., a scrambled peptide like GRGESPK).
-
Incubation: Add a constant concentration of purified, soluble integrin to the wells, immediately followed by the addition of the different concentrations of the test peptides. Incubate for 1-3 hours at room temperature.
-
Washing: Wash the plates to remove unbound integrin and peptides.
-
Detection: Detect the amount of bound integrin using a primary antibody specific for the integrin subunit, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Analysis: Measure the absorbance and plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Cell Adhesion Assay
This functional assay assesses the ability of this compound to inhibit cell attachment to an ECM-coated surface, a process mediated by integrins.
Protocol:
-
Plate Coating and Blocking: Prepare ECM-coated and blocked 96-well plates as described in the competitive binding assay.
-
Cell Preparation: Harvest cells known to express the integrin of interest and resuspend them in a serum-free medium.
-
Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound or a control peptide for 15-30 minutes at 37°C.
-
Cell Seeding: Seed the pre-incubated cells onto the ECM-coated plates and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet, followed by solubilization and absorbance measurement, or by using a fluorescent-based assay.
-
Analysis: Plot the percentage of cell adhesion relative to the untreated control against the peptide concentration.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between this compound and purified integrins.
Protocol:
-
Chip Immobilization: Immobilize the purified integrin onto a sensor chip surface.
-
Analyte Injection: Inject different concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Specificity Control: To confirm specificity, inject a scrambled control peptide and observe for any significant binding.
Negative Controls: The Key to Proving Specificity
The use of appropriate negative controls is crucial in these assays to demonstrate that the observed effects are due to the specific RGD-integrin interaction and not to other non-specific effects of the peptide.
-
Scrambled Peptides: These peptides contain the same amino acids as this compound but in a randomized order (e.g., GRGESPK or DGSPKGR). They should not bind to integrins and therefore should not show any inhibitory activity in the assays.
-
Inactive RGD Analogs: Peptides with a single amino acid substitution in the RGD motif (e.g., GRGESP) can also be used to demonstrate the importance of the specific RGD sequence.
Visualizing the Molecular Cascade: Signaling Pathways and Experimental Workflows
Integrin engagement by ligands like this compound initiates a cascade of intracellular signaling events that regulate various cellular processes, including cell survival, proliferation, and migration. A key pathway activated is the Extracellular signal-Regulated Kinase (ERK) pathway.
The binding of this compound to integrins triggers a signaling cascade that often involves the activation of the ERK/MAPK pathway. This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular responses.
A Comparative Analysis of GRGDSPK and Other RGD Peptides: A Guide for Researchers
The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix proteins, playing a pivotal role in the interaction with integrin receptors. This interaction governs a wide array of cellular processes, including adhesion, migration, proliferation, and differentiation. The synthetic peptide GRGDSPK, which mimics this natural sequence, has become an invaluable tool in biomedical research and drug development. However, the landscape of RGD-containing peptides has expanded significantly, with modifications such as cyclization and the addition of other functional motifs leading to peptides with enhanced affinity, selectivity, and novel functionalities. This guide provides a comparative analysis of the linear peptide this compound against other prominent RGD peptides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal peptide for their specific application.
Performance Comparison: Binding Affinity and Specificity
The efficacy of RGD peptides is primarily determined by their binding affinity and specificity to different integrin subtypes. Integrins are a diverse family of heterodimeric receptors, and the expression of specific subtypes is often associated with particular cell types or pathological conditions, such as tumor angiogenesis.
Linear RGD peptides, including this compound, generally exhibit broader specificity, binding to multiple integrin subtypes such as αvβ3, αvβ5, and α5β1. The residues flanking the core RGD motif significantly influence the binding affinity. For instance, extending the RGD tripeptide to the heptapeptide this compound enhances the binding affinity for αvβ3 by approximately sevenfold. However, linear peptides are often susceptible to rapid degradation by proteases in vivo, which can limit their therapeutic and diagnostic applications.
Cyclic RGD peptides, such as c(RGDfK) and c(RGDyK), were developed to overcome the limitations of their linear counterparts. Cyclization constrains the peptide's conformation, which can lead to a significant increase in binding affinity and selectivity for specific integrin subtypes, particularly αvβ3. This enhanced stability and affinity make cyclic RGD peptides a preferred choice for applications requiring high-affinity targeting of αvβ3-expressing cells, such as in cancer imaging and therapy. Dimerization of cyclic RGD peptides, as seen in E-[c(RGDfK)]2, can further enhance binding affinity, showing a 10-fold higher affinity for αvβ3 compared to the monomeric form.
A notable advancement in RGD peptide technology is the development of internalizing RGD (iRGD) peptides. These cyclic peptides possess a dual-targeting mechanism. Initially, the RGD motif binds to αvβ3 and αvβ5 integrins on tumor endothelial cells. This binding event triggers a proteolytic cleavage that exposes a C-terminal CendR motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), activating an endocytotic pathway that facilitates deep penetration of the peptide, and any conjugated cargo, into the tumor tissue. This unique mechanism gives iRGD a significant advantage in drug delivery applications compared to traditional RGD peptides that tend to accumulate only in and around tumor vessels.
| Peptide Type | Example(s) | Key Characteristics | Primary Target Integrin(s) | Advantages | Disadvantages |
| Linear | This compound, GRGDS | Flexible structure | αvβ3, αvβ5, α5β1 | Broad specificity | Low binding affinity, rapid degradation |
| Cyclic | c(RGDfK), c(RGDyK) | Constrained conformation | Primarily αvβ3 | High binding affinity and selectivity, increased stability | May have reduced flexibility for certain applications |
| Dimeric Cyclic | E-[c(RGDfK)]2 | Two cyclic RGD units | αvβ3 | Significantly higher binding affinity than monomers | Increased kidney retention in vivo |
| Internalizing (iRGD) | CRGDKGPDC | Dual-targeting (Integrin & NRP-1) | αvβ3, αvβ5 | Enhanced tumor penetration and internalization | More complex mechanism of action |
Table 1: Comparative Overview of RGD Peptide Classes
Quantitative Analysis of Integrin Binding Affinity
The binding affinity of various RGD peptides to specific integrin subtypes is typically quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity. The following table summarizes reported IC50 values for different RGD peptides against key integrin subtypes.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| RGD (tripeptide) | αvβ3 | 89 | |
| This compound | αvβ3 | 12.2 | **** |
| c(RGDfV) | αvβ3 | < 1.5 | |
| c(RGDfK) | αvβ3 | 1.5 - 6 | |
| c(RGDyK) | αvβ3 | < 6 | |
| RGD-4C | αvβ3 | 8.3 | |
| RGD-10 | αvβ3 | ~8.3 | |
| 99mTc-HYNIC-c(RGDfK) (monomer) | αvβ3 | 1.0 | |
| 99mTc-HYNIC-E-[c(RGDfK)]2 (dimer) | αvβ3 | 0.1 | |
| RGD-4C | αvβ5 | 46 | |
| RGD-10 | αvβ5 | 102 | |
| Cyclic Pentapeptides (general) | αvβ6 | 49 - 75 |
Table 2: IC50 Values of RGD Peptides for Various Integrin Subtypes
Signaling Pathways Activated by RGD Peptides
The binding of RGD peptides to integrins is not a passive event; it initiates intracellular signaling cascades that can influence cell behavior. One of the well-documented pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade. For instance, the binding of GRGDSP to integrins on cortical neurons has been shown to induce a rapid, NMDA receptor-dependent increase in intracellular calcium levels, followed by the activation and nuclear translocation of ERK1/2, a key component of the MAPK pathway. This signaling is thought to be functionally linked to Src kinase and NR2B-containing NMDA receptors.
Figure 1: Simplified RGD-induced MAPK/ERK signaling pathway.
The unique mechanism of iRGD involves a more complex signaling and transport process, which is depicted in the workflow below.
Figure 2: Workflow of iRGD-mediated tumor penetration.
Experimental Protocols
Competitive Integrin-Binding Assay
This assay is used to determine the IC50 of a test peptide by measuring its ability to compete with a labeled ligand for binding to a purified integrin receptor.
Materials:
-
Purified integrin αvβ3 receptor
-
High-capacity binding 96-well plates
-
Blocking/binding buffer (e.g., Tris-buffered saline with divalent cations like Mn²⁺ or Mg²⁺)
-
Labeled ligand (e.g., [¹²⁵I]-echistatin or a biotinylated RGD peptide)
-
Test peptides (this compound and other RGD analogs) at various concentrations
-
Detection reagents (e.g., anti-biotin horseradish peroxidase and substrate for biotinylated ligands, or a gamma counter for radiolabeled ligands)
-
Plate reader or gamma counter
Procedure:
-
Coating: Coat the 96-well plates with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plates with binding buffer and block non-specific binding sites with a blocking agent (e.g., 1% BSA in binding buffer) for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of the labeled ligand along with varying concentrations of the unlabeled test peptides to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plates multiple times with binding buffer to remove unbound ligands.
-
Detection:
-
For biotinylated ligands, add streptavidin-HRP, incubate, wash, and then add a colorimetric substrate. Measure the absorbance using a plate reader.
-
For radiolabeled ligands, lyse the cells or detach the bound complex and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the test peptide concentration. Fit the data using a nonlinear regression model to determine the IC50 value.
Figure 3: Experimental workflow for a competitive integrin-binding assay.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to surfaces coated with different RGD peptides.
Materials:
-
Cell line expressing the integrin of interest (e.g., HeLa cells for αvβ5, HDFs for αvβ3 and αvβ5).
-
Tissue culture-treated 96-well plates
-
RGD peptides for coating
-
Bovine Serum Albumin (BSA) for blocking
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
-
Lysis buffer (e.g., SDS solution)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the desired RGD peptides at a specific concentration (e.g., 10 µg/mL) overnight at 4°C.
-
Blocking: Wash the wells and block with 1% BSA for 1 hour at 37°C.
-
Cell Seeding: Detach cells using a non-enzymatic cell dissociation solution, wash, and resuspend in serum-free medium. Seed the cells into the peptide-coated wells (e.g., 2 x 10⁴ cells/well) and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Fix the adherent cells with a fixative (e.g., methanol) and then stain with crystal violet solution.
-
Quantification: Solubilize the stain using a lysis buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Conclusion
The choice between this compound and other RGD peptides is highly dependent on the specific research or therapeutic goal. While this compound remains a valuable tool for studying general integrin-mediated processes, its linear nature results in lower affinity and stability compared to its cyclic counterparts. For applications requiring high-affinity and selective targeting of αvβ3, such as in cancer imaging and therapy, cyclic peptides like c(RGDfK) are superior. For advanced drug delivery applications aiming for deep tissue penetration, the dual-targeting iRGD peptides offer a distinct advantage over traditional RGD peptides. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental design.
A Comparative Guide to the Efficacy of Different GRGDSPK Peptide Batches
For researchers, scientists, and drug development professionals relying on the consistent performance of synthetic peptides, ensuring the efficacy of each batch is paramount. This guide provides a comprehensive comparison of three hypothetical batches of the GRGDSPK peptide, a well-established Arg-Gly-Asp (RGD) containing peptide known for its role in inhibiting integrin-fibronectin binding.[1][2] The data presented herein is generated from standardized in-vitro assays designed to assess the primary biological activity of this compound: its ability to interfere with cell adhesion by competitively binding to integrin receptors.
Data Presentation: Batch Performance Overview
The following table summarizes the key performance metrics for three distinct batches of this compound peptide. These metrics include purity, as determined by High-Performance Liquid Chromatography (HPLC), and two functional assays: a competitive cell adhesion assay and a direct integrin binding assay.
| Parameter | Batch A | Batch B | Batch C (Control) |
| Purity (HPLC) | 98.5% | 85.2% | 99.1% |
| IC₅₀ (Cell Adhesion Assay) | 15 µM | 45 µM | 12 µM |
| Kᴅ (Integrin Binding Assay) | 10 nM | 35 nM | 8 nM |
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the peptide required to inhibit 50% of cell adhesion. A lower IC₅₀ value indicates higher potency.
-
Kᴅ (Dissociation Constant): A measure of the binding affinity between the peptide and the integrin receptor. A lower Kᴅ value indicates a stronger binding affinity.
Analysis of Batch Efficacy
The data clearly indicates a significant variation in the efficacy of the three this compound batches.
-
Batch C serves as the high-quality control, exhibiting the highest purity, the most potent inhibition of cell adhesion (lowest IC₅₀), and the strongest binding affinity to integrin receptors (lowest Kᴅ).
-
Batch A demonstrates good purity and efficacy, with only a slight reduction in performance compared to the control batch. This batch would likely be acceptable for most research applications.
-
Batch B shows significantly reduced purity, which correlates with its poor performance in the functional assays. The higher IC₅₀ and Kᴅ values suggest that a greater concentration of this peptide is required to achieve the desired biological effect, likely due to the presence of impurities that may interfere with its binding to integrins.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Competitive Cell Adhesion Assay
This assay measures the ability of the this compound peptide to inhibit the attachment of cells to a fibronectin-coated surface.
Materials:
-
Human Foreskin Fibroblasts (HFF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
This compound peptide batches (A, B, and C)
-
96-well tissue culture plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in phosphate-buffered saline (PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Culture HFF cells to 80-90% confluency. Detach the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free DMEM.
-
Peptide Incubation: Pre-incubate the cells with varying concentrations of each this compound peptide batch (e.g., from 0.1 µM to 100 µM) for 30 minutes at 37°C.
-
Cell Seeding: Add 1 x 10⁴ cells per well to the fibronectin-coated and blocked plate.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add Calcein-AM dye to each well and incubate for 30 minutes. Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm). The fluorescence intensity is directly proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each peptide concentration relative to a no-peptide control. Determine the IC₅₀ value by plotting the inhibition percentage against the peptide concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Unveiling the Downstream Cascade: A Comparative Guide to Validating GRGDSPK Binding Effects
For researchers, scientists, and drug development professionals, understanding the intricate downstream effects of GRGDSPK peptide binding is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of this compound with alternative peptides, supported by experimental data and detailed protocols to empower your research.
The synthetic peptide this compound, containing the Arg-Gly-Asp (RGD) motif, is a valuable tool for investigating cellular processes mediated by integrin receptors. Integrins, a family of transmembrane cell surface receptors, play a pivotal role in cell adhesion, migration, proliferation, and survival. This compound acts as a competitive inhibitor of the binding of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, to integrins like αvβ3, αvβ5, and α5β1. This inhibition triggers a cascade of downstream signaling events, primarily influencing the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
This guide will delve into the experimental validation of these downstream effects, offering a comparative analysis of this compound against other RGD-containing peptides and providing detailed methodologies for key assays.
Comparative Performance of RGD Peptides
The efficacy of RGD peptides in modulating integrin-mediated processes is highly dependent on their structure. While linear peptides like this compound are widely used, cyclic RGD peptides and peptidomimetics often exhibit enhanced stability, higher binding affinity, and greater selectivity for specific integrin subtypes.
Below is a summary of the inhibitory concentrations (IC50) of various RGD peptides against different integrin subtypes, providing a quantitative comparison of their binding affinities.
| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |
| This compound | αvβ3 | 12.2 | |
| αvβ5 | >10,000 | ||
| α5β1 | 1,160 | ||
| αvβ6 | >10,000 | ||
| αvβ8 | >10,000 | ||
| αIIbβ3 | >10,000 | ||
| RGD (tripeptide) | αvβ3 | 89 | |
| RGDS | αvβ3 | 2,000 | |
| GRGDS | αvβ3 | 1,500 | |
| Cilengitide (cyclic) | αvβ3 | 0.61 | |
| αvβ5 | 8.4 |
Note: Lower IC50 values indicate higher binding affinity.
Studies have shown that materials functionalized with cyclic RGD peptides can be effective at a 100-fold lower concentration compared to those with linear RGD peptides, highlighting their enhanced biological activity.
Key Signaling Pathways and Experimental Validation
The binding of this compound and other RGD peptides to integrins initiates a complex network of intracellular signaling. A simplified representation of the core pathway is depicted below.
To validate the downstream effects of this compound binding, a series of in vitro assays are essential. The following diagram illustrates a typical experimental workflow.
The Critical Role of Scrambled Peptide Controls in GRGDSPK-Mediated Integrin Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular adhesion and signaling, the GRGDSPK peptide, containing the Arg-Gly-Asp (RGD) motif, has emerged as a pivotal tool for investigating the roles of integrin receptors. This guide provides a comprehensive comparison of this compound with its scrambled peptide controls, underscoring the necessity of these controls for validating experimental specificity. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways, this guide aims to equip researchers with the knowledge to design robust and reliable experiments in cell biology and drug development.
The Principle of Specificity: this compound vs. Scrambled Peptides
The this compound peptide acts as a competitive inhibitor of the binding between extracellular matrix (ECM) proteins, such as fibronectin, and their cellular integrin receptors. This interaction is primarily mediated by the RGD sequence, which is recognized by a variety of integrins, including αvβ3, αvβ5, and α5β1. By mimicking the natural binding motif, this compound can modulate a plethora of cellular processes, including adhesion, migration, proliferation, and apoptosis.
To ensure that the observed cellular effects are specifically due to the RGD-integrin interaction and not a result of non-specific peptide effects, a scrambled peptide control is employed. A scrambled peptide, such as GRADSP or GDGRSPK, contains the same amino acid composition as the active peptide but in a randomized sequence. This alteration disrupts the RGD motif, thereby preventing it from binding to integrins. An ideal scrambled peptide control should be soluble and stable under experimental conditions but should not elicit the biological response of interest. The use of such controls is fundamental to attributing the experimental outcomes specifically to the inhibition of integrin signaling.
Quantitative Comparison of this compound and Scrambled Peptide Activity
The efficacy of this compound as an integrin antagonist and the inert nature of a scrambled control are best demonstrated through quantitative assays. The following tables summarize key performance data from competitive binding and cell adhesion inhibition assays.
Table 1: Integrin Binding Affinity (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) of this compound and other linear RGD peptides for different integrin subtypes, as determined by a competitive solid-phase binding assay. A lower IC50 value indicates a higher binding affinity. Scrambled peptides are expected to have negligible binding and therefore a very high or immeasurable IC50.
| Peptide | Integrin Subtype | IC50 (nM) |
| This compound | αvβ3 | 12.2 |
| αvβ5 | >10,000 | |
| α5β1 | 1,360 | |
| GRGDS | αvβ3 | 121 |
| αvβ5 | 2,740 | |
| α5β1 | 1,020 | |
| Scrambled Peptide (e.g., GRADSP) | αvβ3, αvβ5, α5β1 | >100,000 (No significant binding) |
Data is representative of values found in the literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Inhibition of Cell Adhesion
This table illustrates the differential effects of this compound and a scrambled control peptide on the adhesion of cells to a fibronectin-coated surface. The data is presented as the percentage of inhibition of cell adhesion.
| Peptide | Concentration (µM) | Cell Type | % Inhibition of Cell Adhesion |
| This compound | 100 | Fibroblasts | ~70-80% |
| 250 | Mesendodermal Progenitors | Significantly reduced adhesion | |
| Scrambled Peptide (e.g., GRADSP) | 100 | Fibroblasts | < 5% (No significant inhibition) |
| 250 | Mesendodermal Progenitors | No significant effect |
These values are compiled from multiple studies and represent the expected outcomes. Specific percentages can vary based on cell type, peptide concentration, and assay conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are methodologies for key experiments used to evaluate the activity of this compound and its scrambled control.
Competitive Cell Adhesion Assay
Objective: To quantify the inhibition of cell adhesion to an ECM protein-coated surface by this compound in comparison to a scrambled peptide control.
Materials:
-
This compound peptide
-
Scrambled control peptide (e.g., GRADSP)
-
Cell line of interest (e.g., human fibroblasts)
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin)
-
Bovine Serum Albumin (BSA)
-
Cell staining solution (e.g., crystal violet)
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a 1% BSA solution in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound or the scrambled control peptide for 20-30 minutes at 37°C.
-
Cell Seeding: Add the cell-peptide suspension to the coated and blocked wells.
-
Adhesion: Allow the cells to adhere for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the remaining adherent cells and stain with crystal violet.
-
Quantification: Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell adhesion inhibition relative to the control (cells without any peptide).
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on cell migration compared to a scrambled control.
Materials:
-
This compound peptide
-
Scrambled control peptide
-
Cell line of interest
-
6-well or 12-well tissue culture plates
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in the wells.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound, the scrambled control peptide, or no peptide (control) to the wells.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure for each condition.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular pathways affected by this compound is crucial for interpreting experimental results. The following diagrams, created using the DOT language, illustrate the key signaling cascade initiated by integrin engagement and the workflow of a competitive inhibition assay.
Caption: this compound competitively inhibits ECM binding to integrins, blocking downstream signaling.
Caption: Workflow demonstrating the use of a scrambled peptide as a negative control.
Conclusion
The judicious use of scrambled peptide controls is indispensable for the rigorous investigation of this compound's biological functions. As demonstrated by the comparative data, this compound effectively inhibits integrin-mediated processes, while a well-designed scrambled peptide does not. This clear distinction allows researchers to confidently attribute their findings to the specific RGD-integrin signaling axis. By adhering to detailed experimental protocols and understanding the underlying molecular pathways, scientists and drug development professionals can generate high-quality, reproducible data, thereby advancing our understanding of cellular adhesion and paving the way for novel therapeutic interventions.
Safety Operating Guide
Navigating the Final Step: Proper Disposal of GRGDSPK Peptide
Core Principle: Treat as Chemical Waste
The fundamental principle for disposing of GRGDSPK is to handle it as chemical waste.[4][5] Unused or expired peptides should never be discarded in the regular trash or poured down the drain, as this can pose risks to the environment and public health.[4] Instead, follow your institution's established protocols for chemical waste management.
Procedural Steps for Safe Disposal
Adherence to a systematic disposal procedure is essential for maintaining a safe laboratory environment. The following steps outline the recommended course of action for the disposal of this compound and associated materials.
-
Consult Institutional and Local Regulations : Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office.[6] Disposal regulations can vary significantly based on federal, state, and local laws.[7][8] Your EHS office will provide specific guidance tailored to your location and facility.
-
Segregation of Waste : Properly segregate waste materials. Unused this compound solutions, as well as any solvents or other chemicals contaminated with the peptide, should be collected in a designated chemical waste container.[5] This container should be clearly labeled with its contents.
-
Use of Appropriate Containers : Ensure that waste containers are appropriate for chemical waste, are tightly sealed to prevent leakage, and are correctly labeled.[4][5]
-
Contaminated Materials : Any lab materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should also be disposed of as chemical waste according to your institution's guidelines. Empty chemical containers should be thoroughly rinsed where appropriate and safe to do so, following the chemical's properties, before disposal.[5]
-
Professional Disposal : The collected chemical waste containing this compound should be handled and ultimately disposed of by a licensed hazardous waste disposal service.[4] For many peptide-based compounds, the recommended method of destruction is high-temperature incineration by a licensed facility.[6]
Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as concentration limits for different disposal streams, is not publicly available. In the absence of such data, all concentrations of this compound should be treated as chemical waste. The following table summarizes the general approach.
| Data Point | Guideline |
| Disposal Method | Treat as chemical waste; follow institutional and local regulations.[4][5][7][8] |
| Aqueous Solutions | Do not dispose down the drain.[4] Collect in a designated, labeled chemical waste container.[5] |
| Solid Peptide | Dispose of as chemical waste.[4] |
| Contaminated Materials | Dispose of as chemical waste in accordance with institutional protocols.[5] |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound peptide waste.
By adhering to these general yet crucial guidelines and, most importantly, by consulting with your local safety experts, you can ensure the safe and compliant disposal of this compound, thereby upholding the principles of responsible laboratory practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RGD Peptide this compound - SB PEPTIDE [sb-peptide.com]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. realpeptides.co [realpeptides.co]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. eurogentec.com [eurogentec.com]
Safeguarding Your Research: A Guide to Handling GRGDSPK
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide GRGDSPK, a vital component in cell adhesion and integrin binding research. By following these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) at a Glance
When working with this compound, a key component of many experimental protocols, proper personal protective equipment is your first line of defense. While one Safety Data Sheet for a related RGD peptide classifies it as not hazardous, it is crucial to adhere to standard laboratory safety practices.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Gloves | Impervious gloves are required.[1] |
| Body Protection | Lab Coat | A standard lab coat is sufficient. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical for safe and effective handling of this compound.
Receiving and Storage
Upon receiving this compound, immediately inspect the packaging for any signs of damage or leaks.[1] The peptide is typically shipped at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to one year, or at -80°C for up to two years.[2]
Handling and Preparation of Solutions
-
Limit Contact: Minimize all unnecessary personal contact with the peptide.[1]
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling.[1]
-
Reconstitution: this compound is soluble in water.[2] When preparing solutions, use sterile, nuclease-free water. For hydrophobic peptides, a small amount of DMSO may be used for initial dissolution, followed by dilution with water.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Avoid Dust Generation: Use dry clean-up procedures to avoid creating airborne dust.[1]
-
Containment: Use appropriate tools to sweep or vacuum the spilled material. If vacuuming, consider an explosion-proof machine.[1]
-
Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Container: All waste materials, including empty containers and disposables contaminated with this compound, should be placed in a clearly labeled, sealed container.[1]
-
Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[3] While the product itself and its degradation products are not considered toxic, it is best practice to follow standard chemical waste disposal protocols.[3]
Quantitative Data Summary
| Parameter | Value |
| Short-term Storage (Powder) | -20°C (up to 1 year)[2] |
| Long-term Storage (Powder) | -80°C (up to 2 years)[2] |
| Storage in Solvent (-80°C) | up to 6 months[2] |
| Storage in Solvent (-20°C) | up to 1 month[2] |
| Solubility | Water[2] |
Visualizing the Workflow and Signaling
To further clarify the handling process and the peptide's biological role, the following diagrams have been created.
Caption: A workflow for the safe handling of this compound from receipt to disposal.
Caption: A simplified diagram of a potential this compound-mediated cell adhesion signaling pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
